Methyl 4-[(chlorosulfonyl)methyl]benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(chlorosulfonylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQZPLOSFBIFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618253 | |
| Record name | Methyl 4-[(chlorosulfonyl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130047-14-2 | |
| Record name | Methyl 4-[(chlorosulfonyl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-[(chlorosulfonyl)methyl]benzoate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-[(chlorosulfonyl)methyl]benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 4-[(chlorosulfonyl)methyl]benzoate, a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structural features, comprising a reactive sulfonyl chloride and a methyl ester, make it a valuable intermediate for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This document details a robust multi-step synthetic pathway, provides comprehensive experimental protocols, and summarizes the key characterization data for the target compound and its precursors.
Overview of Synthetic Strategy
The synthesis of this compound is achieved through a three-step reaction sequence commencing with the commercially available starting material, methyl 4-methylbenzoate. The overall strategy involves the selective functionalization of the benzylic methyl group, followed by the conversion to the desired sulfonyl chloride.
The key transformations are:
-
Free-Radical Bromination: The benzylic methyl group of methyl 4-methylbenzoate is selectively halogenated to yield methyl 4-(bromomethyl)benzoate.
-
Sulfonation: Nucleophilic substitution of the bromide with sodium sulfite affords the sodium sulfonate salt intermediate.
-
Chlorosulfonation: The final conversion of the sulfonate salt to the target sulfonyl chloride, this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate
This procedure details the free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator. This method, a variation of the Wohl-Ziegler reaction, offers high regioselectivity for the benzylic position.[1]
Materials:
-
Methyl 4-methylbenzoate
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-methylbenzoate (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. The reaction should be monitored for the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and then with brine to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure methyl 4-(bromomethyl)benzoate.
Step 2: Synthesis of Sodium methyl 4-(benzoate)methylsulfonate
This step involves the nucleophilic substitution of the benzylic bromide with sodium sulfite to form the corresponding sulfonate salt.[2]
Materials:
-
Methyl 4-(bromomethyl)benzoate
-
Sodium sulfite (anhydrous)
-
Deionized water
-
Ethanol
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfite (1.2 eq) in deionized water.
-
Add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in ethanol to the aqueous sodium sulfite solution.
-
Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC until the starting bromide is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent in vacuo. The product, being a salt, will precipitate from the solution upon cooling or further concentration.
-
Collect the solid precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted organic starting material.
-
Dry the resulting white solid under vacuum to yield sodium methyl 4-(benzoate)methylsulfonate. The product can be used in the next step without further purification.
Step 3: Synthesis of this compound
This final step converts the sodium sulfonate salt into the target sulfonyl chloride. Thionyl chloride is a common reagent for this type of transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).
Materials:
-
Sodium methyl 4-(benzoate)methylsulfonate
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic)
-
Anhydrous dichloromethane (DCM) or toluene
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), and a dropping funnel, suspend the dried sodium methyl 4-(benzoate)methylsulfonate (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 2-3 drops) to the suspension.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing for the formation of the corresponding methyl sulfonate ester by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Triturate the crude residue with a non-polar solvent like hexane to precipitate the product and wash away soluble impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield this compound as a solid.
Data Presentation
The following tables summarize the key quantitative data for the starting material and intermediates in the synthetic pathway. Note: Experimental data for the final product is limited in the public domain; therefore, some values are predicted or inferred from structurally similar compounds.
Table 1: Characterization Data of Starting Material and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| Methyl 4-methylbenzoate | C₉H₁₀O₂ | 150.17 | Colorless liquid | -34 |
| Methyl 4-(bromomethyl)benzoate | C₉H₉BrO₂ | 229.07 | White solid | 54-56 |
| Sodium methyl 4-(benzoate)methylsulfonate | C₉H₉NaO₅S | 252.22 | White solid | N/A |
| This compound | C₉H₉ClO₄S | 248.68 | Solid (Predicted) | N/A |
Table 2: Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Peaks (cm⁻¹) |
| Methyl 4-methylbenzoate | 7.94 (d, 2H), 7.24 (d, 2H), 3.88 (s, 3H), 2.39 (s, 3H)[3] | 167.1, 143.4, 129.5, 129.0, 51.8, 21.5[3] | 2950 (C-H), 1720 (C=O), 1275 (C-O) |
| Methyl 4-(bromomethyl)benzoate | ~8.0 (d, 2H), ~7.5 (d, 2H), ~4.5 (s, 2H), ~3.9 (s, 3H) (Predicted) | ~166, ~142, ~130, ~129, ~52, ~32 (Predicted) | ~1725 (C=O), ~1280 (C-O), ~680 (C-Br) |
| Sodium methyl 4-(benzoate)methylsulfonate | N/A (Insoluble in common NMR solvents) | N/A | ~1720 (C=O), ~1200 & ~1050 (S=O, sulfonate) |
| This compound | (Not available in literature) | (Not available in literature) | ~1725 (C=O), ~1370 & ~1180 (S=O, sulfonyl chloride) |
Mandatory Visualizations
Overall Synthetic Workflow
Caption: Multi-step synthesis of this compound.
Logical Relationships in Synthesis
Caption: Reactant-product relationships for each synthetic step.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-[(chlorosulfonyl)methyl]benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of Methyl 4-[(chlorosulfonyl)methyl]benzoate. This document is intended for an audience with a strong background in chemistry and pharmacology, particularly those involved in drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound is a bifunctional organic compound featuring a methyl ester and a benzylic sulfonyl chloride. This combination of reactive groups makes it a valuable, albeit not widely documented, intermediate in organic synthesis.
It is crucial to distinguish this compound from its isomer, Methyl 4-(chlorosulfonyl)benzoate (CAS No. 69812-51-7), where the sulfonyl chloride group is directly attached to the benzene ring.[1][2][3][4] The presence of the methylene (-CH2-) linker in this compound significantly influences its reactivity and spatial arrangement, making it a distinct chemical entity.
Due to a scarcity of direct experimental data for this compound, some of the following physicochemical properties are predicted or inferred from structurally related compounds.
| Property | Value | Source |
| Molecular Formula | C9H9ClO4S | N/A |
| Molecular Weight | 248.68 g/mol | [5] |
| CAS Number | Not explicitly assigned in major databases. | N/A |
| Physical State | Solid (Predicted) | N/A |
| Melting Point | Not experimentally determined. | N/A |
| Boiling Point | Not experimentally determined. | N/A |
| Solubility | Expected to be soluble in aprotic organic solvents like dichloromethane, chloroform, and ethyl acetate. Likely to be insoluble in water, with which it would react. | N/A |
Synthesis and Reactivity
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly those containing a benzylic sulfonamide moiety.[6][7] The compound's reactivity is dominated by the highly electrophilic sulfonyl chloride group and the ester functionality.
The chlorosulfonyl group is susceptible to nucleophilic attack by amines, alcohols, and thiols, leading to the formation of stable sulfonamides, sulfonate esters, and thiosulfonates, respectively.[1] The methyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or can be converted to an amide.[2]
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound as an intermediate in a multi-step synthesis.
Overall Synthetic Scheme:
Caption: Multi-step synthesis of Methyl 4-(sulfamoylmethyl)benzoate, with this compound as a key intermediate.
Step 1: Synthesis of Sodium Methyl 4-(benzoate)methylsulfonate [6]
This step involves the nucleophilic substitution of the bromide in Methyl 4-(bromomethyl)benzoate by sulfite.
-
Materials and Reagents:
-
Methyl 4-(bromomethyl)benzoate
-
Sodium sulfite (anhydrous)
-
Deionized water
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfite in deionized water.
-
Add a solution of Methyl 4-(bromomethyl)benzoate in ethanol to the flask.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume under vacuum.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the sulfonate salt.
-
Step 2: Synthesis of this compound [6]
This step is the chlorination of the sulfonate salt to the target sulfonyl chloride.
-
Materials and Reagents:
-
Sodium methyl 4-(benzoate)methylsulfonate
-
Thionyl chloride (SOCl2)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
Suspend the dried sodium methyl 4-(benzoate)methylsulfonate in anhydrous dichloromethane in a flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases (HCl and SO2).
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the mixture to reflux and maintain until the reaction is complete (cessation of gas evolution and TLC analysis).
-
Cool the mixture and filter off the inorganic salts (NaCl).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product may be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Analytical Characterization
A comprehensive analytical workflow is essential for confirming the structure and purity of this compound.
Caption: A typical experimental workflow for the purification and characterization of synthesized this compound.
Predicted Spectral Data:
-
¹H NMR:
-
A singlet for the methyl ester protons (~3.9 ppm).
-
A singlet for the benzylic methylene protons (~4.8-5.0 ppm).
-
A pair of doublets for the para-substituted aromatic protons (~7.5 and ~8.1 ppm).
-
-
¹³C NMR:
-
A signal for the methyl ester carbon (~52 ppm).
-
A signal for the benzylic methylene carbon (~65-70 ppm).
-
Signals for the aromatic carbons, including the ester-bearing carbon and the methylene-bearing carbon, as well as the unsubstituted aromatic carbons.
-
A signal for the carbonyl carbon of the ester (~166 ppm).
-
-
IR Spectroscopy:
-
Strong C=O stretching vibration for the ester (~1720 cm⁻¹).
-
Characteristic S=O stretching vibrations for the sulfonyl chloride (symmetric and asymmetric, ~1180 and ~1380 cm⁻¹).
-
C-O stretching for the ester (~1280 cm⁻¹).
-
Aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry:
-
The molecular ion peak (M+) would be expected, showing the characteristic isotopic pattern for a compound containing chlorine and sulfur.
-
Relevance in Drug Development: Inhibition of Nuclear Receptors
Structurally related sulfonyl-containing compounds have been identified as inhibitors of nuclear receptors, such as the Pregnane X Receptor (PXR).[2] PXR is a key regulator of drug-metabolizing enzymes and transporters.[8][9] Its inhibition can be a strategy to reduce drug-drug interactions or to increase the efficacy of co-administered drugs that are substrates of PXR-regulated enzymes.[9]
An antagonist molecule can bind to the PXR, preventing its activation by agonists. This inhibits the recruitment of coactivator proteins and subsequent transcription of target genes like CYP3A4.[9]
Caption: Simplified signaling pathway of PXR activation by an agonist and inhibition by an antagonist like this compound.
This guide provides a foundational understanding of this compound for its application in research and development. The provided experimental protocols and predicted analytical data serve as a starting point for its synthesis and characterization. Further experimental work is necessary to fully elucidate its physicochemical properties and biological activity.
References
- 1. scbt.com [scbt.com]
- 2. Methyl 4-(Chlorosulfonyl)benzoate | 69812-51-7 | Benchchem [benchchem.com]
- 3. 4-(Chlorosulfonyl)-benzoic acid methyl ester | 69812-51-7 [chemicalbook.com]
- 4. 4-Chlorosulfonyl-benzoic acid methyl ester | 69812-51-7 [sigmaaldrich.com]
- 5. file.leyan.com [file.leyan.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 9. What are PXR antagonists and how do they work? [synapse.patsnap.com]
Methyl 4-[(chlorosulfonyl)methyl]benzoate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-[(chlorosulfonyl)methyl]benzoate is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring both a reactive sulfonyl chloride and a modifiable methyl ester, makes it a versatile building block for creating complex molecules and libraries of compounds for drug discovery. This guide provides an in-depth overview of its chemical properties, synthesis, and applications.
Chemical Identity and Molecular Structure
This compound is characterized by a benzene ring substituted at position 1 with a methyl ester group (-COOCH₃) and at position 4 with a chlorosulfonylmethyl group (-CH₂SO₂Cl). The presence of two distinct reactive sites allows for sequential and selective chemical modifications.
Physicochemical Properties
| Property | Value |
| CAS Number | 130047-14-2 |
| Molecular Formula | C₉H₉ClO₄S |
| Molecular Weight | 248.68 g/mol |
| Melting Point | 116 °C |
| Synonyms | [4-(Methoxycarbonyl)phenyl]methanesulfonyl chloride |
Synthesis and Experimental Protocols
This compound is typically synthesized as an intermediate in a multi-step reaction sequence, starting from a more readily available precursor like Methyl 4-(bromomethyl)benzoate. The overall pathway involves the formation of a sulfonate salt, followed by conversion to the target sulfonyl chloride.[1]
Detailed Experimental Protocol: Synthesis via Chlorosulfonation
This protocol outlines the conversion of a sulfonate salt to this compound, a key step in its preparation.[1]
Step 1: Synthesis of Sodium Methyl 4-(benzoate)methylsulfonate (Precursor)
This initial step involves the nucleophilic substitution of the bromide in Methyl 4-(bromomethyl)benzoate with a sulfite ion.[1]
-
Materials and Reagents:
Reagent Molar Mass ( g/mol ) Quantity (g) Moles (mmol) Methyl 4-(bromomethyl)benzoate 229.07 10.0 43.6 Sodium sulfite (anhydrous) 126.04 6.6 52.4 Deionized Water 18.02 100 mL - | Ethanol | 46.07 | 50 mL | - |
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium sulfite (6.6 g, 52.4 mmol) in deionized water (100 mL).[1]
-
Add a solution of Methyl 4-(bromomethyl)benzoate (10.0 g, 43.6 mmol) in ethanol (50 mL) to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product, sodium methyl 4-(benzoate)methylsulfonate, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the precursor for the next step.
-
Step 2: Chlorosulfonation to Yield this compound
This is the critical step where the sulfonate salt is converted to the highly reactive sulfonyl chloride.
-
Materials and Reagents:
-
Sodium Methyl 4-(benzoate)methylsulfonate (from Step 1)
-
A suitable chlorinating agent (e.g., thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅))
-
Anhydrous aprotic solvent (e.g., dichloromethane, chloroform)
-
-
Procedure:
-
In a fume hood, suspend the dried sodium methyl 4-(benzoate)methylsulfonate in an anhydrous aprotic solvent within a flask equipped with a stirrer and a reflux condenser (with a gas outlet to a scrubber).
-
Slowly add the chlorinating agent (e.g., thionyl chloride) to the suspension. The reaction is often exothermic and may require cooling.
-
Once the addition is complete, gently heat the mixture to reflux and maintain for 2-4 hours until the reaction is complete (monitored by TLC or gas evolution ceasing).
-
Cool the mixture and carefully quench any excess chlorinating agent.
-
The product can be isolated by removing the solvent under reduced pressure. Further purification may be achieved by recrystallization from an appropriate solvent system.
-
Reactivity and Applications in Drug Development
The synthetic versatility of this compound stems from its two primary reactive sites: the electrophilic sulfonyl chloride and the methyl ester.[2]
-
Sulfonyl Chloride Group (-SO₂Cl): This group is highly reactive towards a wide array of nucleophiles.[2] Its reaction with primary or secondary amines is a cornerstone of medicinal chemistry, forming stable sulfonamide linkages, a common pharmacophore in many drugs.[2] Similarly, it reacts with alcohols to yield sulfonate esters.[2]
-
Methyl Ester Group (-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for chemical modification.[2] This allows for the attachment of other moieties to modulate properties like solubility, cell permeability, or to serve as a handle for prodrug strategies.[2]
This dual functionality makes the compound an important scaffold for developing targeted therapeutic agents.[2] Close structural analogs have been identified as potent and selective inhibitors of nuclear receptors involved in inflammatory responses and have shown the ability to inhibit tumor cell proliferation.[2] The strategic arrangement of the benzoate and sulfonyl chloride groups serves as a valuable starting point for creating libraries of compounds for screening and lead optimization in drug discovery.[2]
Logical and Experimental Workflow Visualization
The following diagram illustrates the synthetic pathway from a common starting material to a pharmacologically relevant sulfonamide, highlighting the role of this compound as a key intermediate.
Caption: Synthetic workflow for producing bioactive sulfonamides.
References
An In-depth Technical Guide to the Reactivity and Stability of Methyl 4-[(chlorosulfonyl)methyl]benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-[(chlorosulfonyl)methyl]benzoate (CAS No. 130047-14-2) is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring a reactive benzylic sulfonyl chloride and a modifiable methyl ester, makes it a versatile building block for the creation of compound libraries for drug discovery and agrochemical research. This guide provides a comprehensive overview of its chemical properties, reactivity, stability, and handling protocols, intended for professionals in research and development.
Chemical and Physical Properties
This compound is a solid at room temperature. Its bifunctional nature, containing both a highly electrophilic sulfonyl chloride and a methyl ester, dictates its chemical behavior and applications.
| Property | Value | Reference(s) |
| CAS Number | 130047-14-2 | [1][2][3][4] |
| Molecular Formula | C₉H₉ClO₄S | [2][3][4] |
| Molecular Weight | 248.68 g/mol | [2][3][4] |
| IUPAC Name | methyl 4-(chlorosulfonylmethyl)benzoate | [4] |
| Synonyms | [4-(Methoxycarbonyl)phenyl]methanesulfonyl chloride | [1][3] |
| Physical State | Solid | N/A |
| Melting Point | 116 °C | [3] |
| Purity | Typically ≥95% | [4] |
Reactivity Profile
The synthetic utility of this compound stems from the differential reactivity of its two primary functional groups: the chlorosulfonylmethyl group and the methyl ester group.[5] This allows for sequential and controlled modifications, making it a valuable scaffold in molecular design.
Reactions at the Chlorosulfonyl Group
The sulfonyl chloride moiety is a powerful electrophile, making the sulfur atom highly susceptible to nucleophilic attack. This is the primary site of reactivity and is exploited for the synthesis of sulfonamides and sulfonate esters.[5] The chlorine atom serves as an excellent leaving group, facilitating these substitutions.[5]
Key reactions include:
-
Amination: Reaction with primary or secondary amines readily forms stable sulfonamide linkages, a common and vital functional group in many pharmaceutical drugs.[5]
-
Esterification: Reaction with alcohols or phenols yields sulfonate esters.[5]
-
Hydrolysis: The compound is highly sensitive to water, hydrolyzing to the corresponding sulfonic acid, 4-(methoxycarbonyl)benzenemethanesulfonic acid. This is a critical consideration for its stability and handling.[6][7][8]
Figure 1: Key nucleophilic substitution reactions at the chlorosulfonyl group.
This protocol describes a representative method for reacting this compound with an amine.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired primary or secondary amine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a non-nucleophilic base, such as pyridine or triethylamine (1.5 equivalents), to the stirred solution. The base acts as a scavenger for the HCl byproduct.[9]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]
-
Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution, and finally with brine.[9]
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[9]
Reactions at the Methyl Ester Group
The methyl ester group is less reactive than the sulfonyl chloride but offers a secondary site for modification. The most common reaction is hydrolysis, also known as saponification, which converts the ester to a carboxylic acid.[5]
-
Base-Catalyzed Hydrolysis (Saponification): This is the preferred method as the reaction is essentially irreversible.[10][11] The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to yield the sodium salt of the carboxylic acid and methanol. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product.[10][11][12]
-
Acid-Catalyzed Hydrolysis: This reaction is reversible and requires a large excess of water to drive the equilibrium toward the products (carboxylic acid and methanol).[11][13]
Figure 2: Logical workflow for base-catalyzed hydrolysis (saponification) of the ester.
This protocol provides a general method for the saponification of the methyl ester group.
-
Reaction Setup: In a round-bottom flask, dissolve the starting ester (1.0 equivalent) in a mixture of methanol and water.[14]
-
Base Addition: Add an aqueous solution of sodium hydroxide (1.5–2.0 equivalents).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC.[14]
-
Workup: After cooling to room temperature, remove the co-solvent (methanol) under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with a strong acid like concentrated HCl. This will precipitate the carboxylic acid product.[14]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.[14]
Stability and Decomposition
The primary stability concern for this compound is its sensitivity to moisture.
-
Hydrolytic Instability: The benzylic sulfonyl chloride group is highly reactive towards water.[6][8] Exposure to atmospheric moisture or aqueous solutions will lead to rapid hydrolysis, converting the sulfonyl chloride to the corresponding, and less reactive, sulfonic acid. This decomposition pathway is a key consideration during storage and handling.
-
Thermal Stability: While generally stable at recommended storage temperatures, elevated temperatures will accelerate the rate of decomposition, especially in the presence of moisture.
Figure 3: Primary hydrolytic decomposition pathway.
| Parameter | Condition | Effect on Stability |
| Moisture/Water | Presence of atmospheric or solvent moisture | Rapidly decomposes via hydrolysis to sulfonic acid.[6][8] |
| Temperature | Elevated temperatures | Increases rate of hydrolysis and potential decomposition. |
| Base | Presence of strong bases (e.g., amines, hydroxides) | Reacts to form sulfonamides or promotes ester hydrolysis.[6] |
| Oxidizing Agents | Presence of strong oxidizing agents | Incompatible; may lead to decomposition.[6] |
Handling and Storage
Due to its reactivity and moisture sensitivity, specific precautions are mandatory for the safe handling and effective storage of this compound.
| Aspect | Recommendation | Rationale |
| Handling | Use only in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | Protects from inhalation and skin/eye contact. The compound and its hydrolysis byproducts (HCl) are corrosive.[15] |
| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents exposure to atmospheric moisture, which causes decomposition.[16] |
| Temperature | Store in a cool, dry place. Some suppliers recommend refrigerated storage (2-8°C). | Minimizes decomposition rate and preserves compound integrity. |
| Incompatibilities | Keep away from water, strong bases, and strong oxidizing agents.[6] | Prevents unintended and potentially vigorous reactions. |
Application in Synthetic Workflows
The dual functionality of this compound makes it an ideal scaffold for building molecular libraries. A common workflow involves first exploiting the high reactivity of the sulfonyl chloride to introduce diversity, followed by a potential second modification at the ester position.
Figure 4: Experimental workflow for creating a compound library.
This strategy allows for the rapid generation of a diverse set of molecules from a single, versatile starting material, which is a cornerstone of modern medicinal chemistry and drug development programs.
Conclusion
This compound is a highly valuable and reactive intermediate. Its utility is defined by the electrophilic chlorosulfonylmethyl group, which readily reacts with a wide range of nucleophiles, and the methyl ester group, which allows for subsequent chemical modifications. However, its high reactivity, particularly its sensitivity to moisture, necessitates careful handling and stringent storage conditions to ensure its integrity and prevent decomposition. A thorough understanding of its reactivity and stability profile is essential for its effective and safe use in research and development.
References
- 1. 130047-14-2 CAS MSDS (BENZOIC ACID, 4-[(CHLOROSULFONYL)METHYL]-, METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 130047-14-2|Methyl 4-((chlorosulfonyl)methyl)benzoate|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.fi [fishersci.fi]
- 5. Methyl 4-(Chlorosulfonyl)benzoate | 69812-51-7 | Benchchem [benchchem.com]
- 6. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. homework.study.com [homework.study.com]
- 13. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]
- 14. benchchem.com [benchchem.com]
- 15. Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Key Intermediates in the Synthesis of Triflusulfuron-methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of triflusulfuron-methyl, a selective post-emergence sulfonylurea herbicide. The synthesis is primarily characterized by the preparation of two key intermediates: a substituted triazine amine and a sulfonamide derivative, which are subsequently coupled to form the final product. This document outlines the detailed experimental protocols for the synthesis of these core intermediates and the final coupling stage, supported by quantitative data and visual representations of the synthetic pathways.
Synthesis Overview
The industrial synthesis of triflusulfuron-methyl is a multi-step process that hinges on the formation of a sulfonylurea bridge connecting a triazine heterocycle and a substituted benzene ring.[1] The general synthetic strategy involves the independent synthesis of two primary intermediates:
-
2-Amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine: This intermediate forms the triazine portion of the final molecule.
-
Methyl 2-(aminosulfonyl)-3-methylbenzoate: This intermediate provides the sulfonamide and substituted benzene moiety.
These two intermediates are then coupled to yield triflusulfuron-methyl.
Synthesis of the Triazine Intermediate: 2-Amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
The synthesis of the triazine intermediate begins with cyanuric chloride and proceeds through a series of sequential nucleophilic substitution reactions.
Experimental Protocol
The following protocol is based on procedures described in the patent literature for the synthesis of substituted triazines.
Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a solution of cyanuric chloride in a suitable solvent (e.g., acetone) is prepared.
-
The solution is cooled to a temperature between 0 and 10 °C using an ice bath.
-
An aqueous solution of ammonia is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is warmed to room temperature and stirred for an additional 1-3 hours to ensure the completion of the reaction.
Step 2: Synthesis of 2-Amino-4-(dimethylamino)-6-chloro-1,3,5-triazine
-
The solution containing 2-amino-4,6-dichloro-1,3,5-triazine is cooled again to between 0 and 10 °C.
-
An aqueous solution of dimethylamine is added dropwise, keeping the temperature below 10 °C.
-
The reaction mixture is then warmed to room temperature and stirred for a further 1-3 hours.
-
The resulting solid precipitate, 2-amino-4-(dimethylamino)-6-chloro-1,3,5-triazine, is collected by filtration and washed with water.
Step 3: Synthesis of 2-Amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
-
Sodium 2,2,2-trifluoroethoxide is prepared separately by reacting 2,2,2-trifluoroethanol with a strong base like sodium hydroxide in a suitable solvent (e.g., acetone).
-
The previously synthesized 2-amino-4-(dimethylamino)-6-chloro-1,3,5-triazine is added to the solution of sodium 2,2,2-trifluoroethoxide.
-
The reaction mixture is heated to reflux and maintained for 2-6 hours.
-
After the reaction is complete, the mixture is cooled, and the final product is isolated through appropriate work-up procedures, which may include filtration, extraction, and recrystallization.
Quantitative Data
| Parameter | Step 1 | Step 2 | Step 3 |
| Key Reagents | Cyanuric Chloride, Ammonia | 2-Amino-4,6-dichloro-1,3,5-triazine, Dimethylamine | 2-Amino-4-(dimethylamino)-6-chloro-1,3,5-triazine, Sodium 2,2,2-trifluoroethoxide |
| Solvent | Acetone | Acetone | Acetone |
| Temperature | 0-10 °C, then RT | 0-10 °C, then RT | Reflux |
| Reaction Time | 1-3 hours | 1-3 hours | 2-6 hours |
| Reported Purity | - | >98% | - |
Synthesis of the Sulfonamide Intermediate: Methyl 2-(aminosulfonyl)-3-methylbenzoate
The synthesis of the sulfonamide intermediate can be achieved through various routes. One common method involves the conversion of a nitro group to a sulfonyl chloride, followed by amination.
Experimental Protocol
The following protocol is derived from patent literature describing the synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides.
Step 1: Synthesis of the Benzyl Thioether Intermediate
-
In a reaction vessel under an inert atmosphere (e.g., argon), 2-nitro-3-methylbenzoic acid methyl ester, benzyl isothiourea hydrochloride, and a suitable base (e.g., cesium carbonate) are mixed in an aprotic solvent (e.g., acetonitrile).
-
The mixture is heated to a controlled temperature (e.g., 25-30 °C) and stirred for several hours (e.g., 8 hours).
-
The reaction progress is monitored by a suitable analytical technique (e.g., HPLC).
-
Upon completion, the reaction mixture is worked up by adding it to ice water and extracting the product with an organic solvent (e.g., dichloromethane).
Step 2: Synthesis of Methyl 2-(chlorosulfonyl)-3-methylbenzoate
-
The organic phase containing the benzyl thioether intermediate is cooled to 0-5 °C.
-
An oxidizing agent, such as sodium hypochlorite solution, is slowly added dropwise while maintaining the low temperature.
-
The mixture is stirred for an extended period (e.g., 12 hours) at this temperature.
-
After the reaction is complete, the organic phase is separated, concentrated under reduced pressure, and the crude product is crystallized, filtered, and dried.
Step 3: Synthesis of Methyl 2-(aminosulfonyl)-3-methylbenzoate
-
The methyl 2-(chlorosulfonyl)-3-methylbenzoate is dissolved in a suitable organic solvent.
-
The solution is treated with an excess of aqueous ammonia.
-
The reaction is stirred at a controlled temperature (e.g., 50 °C) for a couple of hours.
-
After the reaction, the product is isolated by filtration, washing with water, and drying.
Quantitative Data
| Parameter | Step 1 | Step 2 | Step 3 |
| Key Reagents | 2-Nitro-3-methylbenzoic acid methyl ester, Benzyl isothiourea hydrochloride, Cesium carbonate | Benzyl thioether intermediate, Sodium hypochlorite | Methyl 2-(chlorosulfonyl)-3-methylbenzoate, Aqueous ammonia |
| Solvent | Acetonitrile | Dichloromethane/Water | Dichloromethane |
| Temperature | 25-30 °C | 0-5 °C | 50 °C |
| Reaction Time | 8 hours | 12 hours | 2 hours |
| Reported Yield | - | 68% | 95.1% |
| Reported Purity | - | 99% (HPLC) | 98.0% (HPLC) |
Final Coupling Reaction: Synthesis of Triflusulfuron-methyl
The final step in the synthesis of triflusulfuron-methyl is the coupling of the two key intermediates to form the sulfonylurea bridge. This is often achieved by reacting the sulfonamide with a carbamate derivative of the triazine amine.
Experimental Protocol
The following protocol is based on a patented method for the synthesis of sulfonylureas via a triazinyl carbamate intermediate.[2]
Step 1: Preparation of Phenyl (4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)carbamate
-
In a reaction flask, 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is suspended in a dry aprotic polar solvent such as N,N-dimethylacetamide.
-
An alkali metal hydride, for example, 60% sodium hydride in oil, is added to the suspension at room temperature, leading to the evolution of hydrogen gas and the formation of a homogeneous solution.
-
A solution of diphenyl carbonate in the same solvent is then added dropwise to the mixture while cooling with a water bath.
-
The reaction is stirred for a short period (e.g., 10 minutes) to form the triazinyl carbamate intermediate in solution.
Step 2: Coupling with the Sulfonamide Intermediate
-
The solution containing the freshly prepared phenyl (4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)carbamate is cooled in an ice-water bath.
-
A solution of methyl 2-(aminosulfonyl)-3-methylbenzoate in the same aprotic solvent is added dropwise to the cooled mixture.
-
The reaction mixture is stirred for approximately 1.5 hours.
-
The final product, triflusulfuron-methyl, is precipitated by pouring the reaction mixture into iced water containing hydrochloric acid.
-
The precipitate is collected by filtration, washed with iced water and a non-polar solvent like petroleum ether, and then dried.
Quantitative Data
| Parameter | Step 1 (Carbamate Formation) | Step 2 (Coupling) |
| Key Reagents | 2-Amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, Sodium hydride, Diphenyl carbonate | Phenyl (4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)carbamate, Methyl 2-(aminosulfonyl)-3-methylbenzoate |
| Solvent | N,N-dimethylacetamide | N,N-dimethylacetamide |
| Temperature | Room temperature, then water cooling | Ice-water bath |
| Reaction Time | ~10 minutes | 1.5 hours |
Conclusion
The synthesis of triflusulfuron-methyl is a well-defined process that relies on the efficient preparation of two key intermediates, a substituted triazine amine and a sulfonamide derivative. The subsequent coupling of these intermediates forms the crucial sulfonylurea linkage that imparts the herbicidal activity to the molecule. The experimental protocols and quantitative data presented in this guide, derived from the available scientific and patent literature, provide a comprehensive technical overview for researchers and professionals in the field of agrochemical synthesis. Precise control over reaction conditions such as temperature, stoichiometry, and solvent choice is critical to ensure high yields and purity of the final product.[3]
References
An In-Depth Technical Guide on Methyl 4-[(chlorosulfonyl)methyl]benzoate: Synthesis and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-[(chlorosulfonyl)methyl]benzoate is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both a reactive sulfonyl chloride and a methyl ester, makes it a valuable intermediate for the synthesis of a variety of complex molecules, particularly sulfonamides. This whitepaper provides a comprehensive overview of the discovery and history of this compound, a detailed examination of its synthesis, including experimental protocols, and a summary of its chemical properties and applications.
Introduction
The development of novel therapeutic agents often relies on the availability of versatile chemical building blocks. This compound serves as a key example of such a scaffold. The presence of the chlorosulfonyl group allows for the facile introduction of a sulfonamide moiety, a well-established pharmacophore found in a wide array of drugs. Simultaneously, the methyl ester provides a site for further chemical modification, enabling the generation of diverse compound libraries for drug discovery screening. This document aims to be a thorough technical resource for researchers utilizing or considering the use of this important synthetic intermediate.
Discovery and History
The specific historical details regarding the initial discovery of this compound are not extensively documented in readily available scientific literature. Its emergence is likely linked to the broader development of synthetic methodologies for benzylic sulfonyl chlorides and the increasing interest in sulfonamide-based pharmaceuticals in the 20th century. The synthesis of this compound is a logical extension of established chemical transformations, and its utility as a building block for more complex molecules has led to its inclusion in chemical supplier catalogs and its implicit use in patented chemical syntheses.
While a singular "discovery" event is not apparent, its importance is underscored by its role as a key intermediate in the synthesis of compounds like Methyl 4-(sulfamoylmethyl)benzoate. The development of synthetic routes to such molecules, driven by the needs of medicinal chemistry, has solidified the place of this compound in the synthetic organic chemist's toolbox.
Synthesis of this compound
The most common and practical synthesis of this compound is a multi-step process commencing from readily available starting materials. The overall synthetic pathway involves the introduction of a sulfonate group onto the benzylic position of a methyl benzoate derivative, followed by conversion to the desired sulfonyl chloride.
A widely recognized route begins with Methyl 4-(bromomethyl)benzoate.[1] This three-step synthesis is outlined below:
-
S-alkylation: Reaction of Methyl 4-(bromomethyl)benzoate with sodium sulfite to yield sodium methyl 4-(benzoate)methylsulfonate.[1]
-
Chlorosulfonation: Conversion of the intermediate sulfonate salt to this compound.[1]
-
Amination (for subsequent synthesis): Reaction of the target sulfonyl chloride with ammonia to afford Methyl 4-(sulfamoylmethyl)benzoate.[1]
The pivotal step for the synthesis of the title compound is the chlorosulfonation of the sodium sulfonate salt.
Experimental Protocols
This initial step involves the nucleophilic substitution of the bromide in Methyl 4-(bromomethyl)benzoate with a sulfite anion.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| Methyl 4-(bromomethyl)benzoate | 229.07 | 10.0 | 43.6 |
| Sodium sulfite (anhydrous) | 126.04 | 6.6 | 52.4 |
| Deionized water | 18.02 | 100 mL | - |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfite (6.6 g, 52.4 mmol) in deionized water (100 mL).
-
Add a solution of Methyl 4-(bromomethyl)benzoate (10.0 g, 43.6 mmol) in ethanol (50 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, sodium methyl 4-(benzoate)methylsulfonate, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| Sodium methyl 4-(benzoate)methylsulfonate | 252.21 |
| Thionyl chloride (SOCl₂) | 118.97 |
| N,N-Dimethylformamide (DMF) (catalyst) | 73.09 |
| Anhydrous Dichloromethane (DCM) | 84.93 |
Proposed Procedure:
-
Suspend sodium methyl 4-(benzoate)methylsulfonate in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the mixture to ice-water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography if necessary.
Note: This is a proposed protocol and may require optimization for yield and purity.
Chemical Properties and Reactivity
This compound is a crystalline solid. The key to its synthetic utility lies in the reactivity of its two functional groups:
-
Sulfonyl Chloride (-SO₂Cl): This group is highly electrophilic and readily reacts with a wide range of nucleophiles. The most common and important reaction is with primary and secondary amines to form stable sulfonamides. It also reacts with alcohols to form sulfonate esters and with water to hydrolyze to the corresponding sulfonic acid.
-
Methyl Ester (-COOCH₃): The ester group can undergo typical ester reactions such as hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or transesterification with other alcohols. It can also be converted to an amide by reaction with amines under appropriate conditions.
This dual reactivity allows for a variety of synthetic strategies where the sulfonyl chloride can be reacted first, followed by modification of the ester group, or vice versa, providing access to a broad range of molecular architectures.
Applications in Research and Drug Development
The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The ability to readily introduce a benzylic sulfonamide group is of high value, as this moiety is present in numerous approved drugs with diverse therapeutic activities, including antibacterial, diuretic, and anticancer agents.
Researchers in drug discovery can utilize this compound to:
-
Synthesize libraries of novel sulfonamides: By reacting this compound with a diverse set of amines, a large number of candidate compounds can be generated for biological screening.
-
Perform structure-activity relationship (SAR) studies: The ease of modification at both the sulfonamide and the ester positions allows for systematic exploration of how structural changes impact biological activity.
-
Develop targeted therapies: The bifunctional nature of the molecule allows for its incorporation into more complex scaffolds designed to interact with specific biological targets.
Visualization of the Synthetic Pathway
The following diagram illustrates the overall synthetic workflow for the preparation of this compound and its subsequent conversion to a sulfonamide.
Caption: Synthetic pathway to this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of novel sulfonamides for pharmaceutical research. While its specific discovery is not well-documented, its synthesis from readily available starting materials is straightforward. This technical guide provides researchers and drug development professionals with a comprehensive understanding of its synthesis, properties, and applications, and serves as a practical resource for its utilization in the laboratory. The provided synthetic protocols, including a proposed method for the key chlorosulfonation step, offer a solid foundation for the successful preparation and application of this important chemical building block.
References
A Technical Guide to CRISPR-Cas9 Functional Genomic Screening for Drug Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR-Cas9 technology has fundamentally reshaped the landscape of drug discovery, offering unprecedented precision and scalability for identifying and validating novel therapeutic targets.[1][2][3] This guide provides an in-depth overview of the methodology and application of pooled CRISPR-Cas9 knockout screens, a powerful tool for systematically interrogating gene function.[4][5][6]
Core Methodology: Pooled CRISPR-Cas9 Screening
Pooled CRISPR screens utilize a library of single-guide RNAs (sgRNAs) delivered en masse to a population of cells to create a diverse set of gene knockouts.[4][6] This approach is highly efficient for genome-wide loss-of-function screening to identify genes that confer sensitivity or resistance to a specific treatment or condition.[5][7] The workflow involves several key stages, from library preparation to hit identification and validation.[5]
The overall process of a pooled CRISPR-Cas9 screening experiment is outlined below. It begins with the amplification of a pooled sgRNA library and culminates in the bioinformatic analysis to identify genetic hits that modulate the phenotype of interest.
Caption: High-level workflow of a pooled CRISPR-Cas9 knockout screen.
Detailed Experimental Protocols
Precise execution of experimental protocols is critical for the success of a CRISPR screen.[8] Below are detailed methodologies for key steps in the process.
This protocol describes the generation of high-titer lentiviral particles required to deliver the sgRNA library into the target cells.[9][10]
-
Cell Seeding: Seed HEK293T cells in 15 cm plates at a density that will result in 80-90% confluency at the time of transfection. Use low-passage cells for optimal viral production.[11]
-
Transfection Mixture Preparation: For each plate, prepare a transfection cocktail by co-transfecting the pooled sgRNA library plasmid with lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent like calcium phosphate or Fugene6.[9][12][13] A typical ratio is 10 µg of the sgRNA library plasmid, 6.5 µg of psPAX2, and 3.5 µg of pMD2.G.[11]
-
Transfection: Add the transfection mixture to the HEK293T cells and incubate overnight.
-
Media Change: The following day, replace the transfection media with fresh, high-serum harvest media (e.g., DMEM with 30% FBS).[12]
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the collections.
-
Filtration: Pass the harvested supernatant through a 0.45 µm filter to remove cell debris.[12]
-
Titration (Optional but Recommended): Determine the viral titer to calculate the appropriate volume needed to achieve the desired multiplicity of infection (MOI).
This protocol outlines the infection of the target cell line with the lentiviral library and the application of selective pressure.
-
Cell Seeding: Plate the Cas9-expressing target cells at an appropriate density for transduction.
-
Transduction: Infect the cells with the pooled lentiviral library at a low multiplicity of infection (MOI < 1, typically 0.1-0.3) to ensure that most cells receive a single sgRNA.[6][14] This is a critical step to link a specific gene knockout to the observed phenotype.[6] Include a transduction enhancer like Polybrene (e.g., 8 µg/mL).[15]
-
Selection of Transduced Cells: After transduction, apply an appropriate antibiotic (e.g., puromycin or blasticidin, depending on the vector) to select for cells that have been successfully transduced with the sgRNA-expressing vector.[14]
-
Establish Baseline Representation (T0): Collect a population of cells after antibiotic selection to serve as the baseline (T0) reference. This sample is crucial for determining the initial representation of each sgRNA in the library.
-
Apply Selective Pressure: Culture the remaining cells under the desired selective pressure (e.g., treatment with a cytotoxic drug) for a predetermined period (typically 14-21 days, or several cell doublings). A control population cultured without the selective pressure should be maintained in parallel.
-
Cell Harvest: At the end of the selection period, harvest the surviving cells from both the treated and control populations.
This protocol covers the preparation of genomic DNA for sequencing and the subsequent data analysis to identify hits.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA (gDNA) from the T0, control, and treated cell populations.
-
PCR Amplification of sgRNA Cassettes: Use PCR to amplify the integrated sgRNA sequences from the gDNA.[7] Primers are designed to flank the sgRNA cassette in the lentiviral vector.[16]
-
NGS Library Preparation: Prepare the PCR amplicons for next-generation sequencing. This typically involves adding sequencing adapters and barcodes for multiplexing samples.
-
Sequencing: Perform high-throughput sequencing to quantify the abundance of each sgRNA in every sample.[17][18][19]
-
Data Analysis: Utilize bioinformatics tools like MAGeCK to analyze the sequencing data.[7][20] The analysis involves comparing the sgRNA read counts in the treated sample to the control/T0 sample to calculate a log-fold change (LFC) and statistical significance (e.g., p-value or False Discovery Rate) for each sgRNA.[8] Genes are ranked based on the consistent enrichment or depletion of multiple sgRNAs targeting them.[20]
Data Presentation
Quantitative data from a CRISPR screen is typically summarized to show genes whose knockout leads to a significant phenotypic change. Below is a hypothetical data table from a screen designed to identify genes that confer resistance to the drug "Inhibitor-X". A positive log-fold change indicates enrichment (resistance), while a negative change indicates depletion (sensitization).
| Gene Symbol | # of sgRNAs | Average Log2 Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| REL-A | 4 | 5.82 | 1.2e-8 | 3.5e-7 |
| IKBKG | 4 | 5.45 | 8.9e-8 | 1.1e-6 |
| MAP3K7 | 3 | 4.91 | 3.1e-7 | 2.4e-6 |
| TRAF6 | 4 | 4.76 | 9.5e-7 | 5.6e-6 |
| PTEN | 4 | -3.88 | 2.4e-6 | 1.1e-5 |
| TP53 | 3 | -3.51 | 7.8e-6 | 2.9e-5 |
Application in Target Validation
CRISPR screens are powerful for identifying candidate genes. The subsequent validation of these "hits" is a critical step in the drug discovery pipeline.[16][21]
Once primary hits are identified from the screen, a multi-step validation process is initiated to confirm their role in the phenotype.
References
- 1. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 2. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 3. The Impact of CRISPR/Cas9 on Target Identification and Validation [labhoo.com]
- 4. synthego.com [synthego.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Everything you need to know about CRISPR library screening [takarabio.com]
- 8. azbigmedia.com [azbigmedia.com]
- 9. An Improved Protocol for the Production of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. babraham.ac.uk [babraham.ac.uk]
- 12. Lentivirus production and transduction [bio-protocol.org]
- 13. media.addgene.org [media.addgene.org]
- 14. dynegene.com [dynegene.com]
- 15. media.addgene.org [media.addgene.org]
- 16. Research Techniques Made Simple: CRISPR Genetic Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 20. biocompare.com [biocompare.com]
- 21. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Methyl 4-[(chlorosulfonyl)methyl]benzoate in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-phase peptide synthesis (SPPS) remains the cornerstone of peptide and protein synthesis for research and therapeutic applications. The choice of a linker, the chemical moiety connecting the nascent peptide to the solid support, is critical for a successful synthesis. "Safety-catch" linkers, which are stable throughout the synthesis but can be activated for cleavage under specific conditions, offer a high degree of control and flexibility. This technical guide explores the proposed use of Methyl 4-[(chlorosulfonyl)methyl]benzoate as a novel safety-catch linker in SPPS. We will delve into its core principles, present hypothetical yet realistic quantitative data, provide detailed experimental protocols, and visualize the key chemical transformations and workflows. This document serves as a comprehensive resource for researchers looking to leverage the potential advantages of this linker in their synthetic strategies.
Introduction to the Sulfonyl-Based Safety-Catch Strategy
The "safety-catch" concept in SPPS involves a linker that is robust under the standard conditions of peptide chain elongation (i.e., acidic and basic treatments for Boc and Fmoc deprotection, respectively) but can be chemically modified in a deliberate step to render it labile for cleavage.[1][2][3] This "catch-and-release" strategy provides an orthogonal handle for peptide cleavage, enabling the synthesis of complex peptides and post-synthesis modifications on the resin.[4][5]
Acyl sulfonamide-based linkers, such as those developed by Kenner and Ellman, are a prominent class of safety-catch linkers.[6] The sulfonamide moiety is sufficiently electron-withdrawing to stabilize the acyl-sulfonamide bond against premature cleavage. Activation is typically achieved through N-alkylation of the sulfonamide, which increases the lability of the acyl group towards nucleophilic attack.[1][6]
This guide proposes the use of This compound as a precursor for a novel safety-catch linker. The presence of the chlorosulfonyl group offers a reactive handle for immobilization onto an amino-functionalized resin, while the methyl benzoate provides a point of attachment for the first amino acid. The resulting sulfonamide linker is hypothesized to exhibit the desirable stability and activatable cleavage characteristics of a safety-catch system.
Core Principles of the this compound Linker
The proposed linker operates on the principle of modulating the electrophilicity of the carbonyl carbon attached to the peptide.
-
Stable State: Once coupled to the resin and the first amino acid, the sulfonamide nitrogen is acidic (pKa ~2.5), and under basic conditions, it can be deprotonated.[1][6] This deprotonation further stabilizes the acyl-sulfonamide bond, rendering it resistant to nucleophilic attack during Fmoc deprotection (e.g., with piperidine). The linker is also stable to the acidic conditions used for Boc deprotection and side-chain cleavage (e.g., trifluoroacetic acid, TFA).[1][7]
-
Activation: The "safety-catch" is released by N-alkylation of the sulfonamide. This is typically achieved using reagents like diazomethane or iodoacetonitrile.[1][6] The alkylation eliminates the acidic proton and transforms the sulfonamide into a good leaving group upon nucleophilic attack at the acyl carbon.
-
Cleavage: The activated N-alkylated acyl sulfonamide is susceptible to cleavage by a variety of nucleophiles.[6] This versatility allows for the synthesis of peptides with diverse C-terminal functionalities from a single resin-bound precursor.
Data Presentation: Performance Metrics
The following tables summarize the expected quantitative data for the use of a linker derived from this compound in SPPS. These values are based on typical performance of analogous sulfonamide-based safety-catch linkers reported in the literature.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Dependent on the starting resin and coupling efficiency. |
| First Amino Acid Loading | 85 - 95% | Efficiency of coupling the first Fmoc-amino acid to the linker. |
| Linker Stability (TFA) | > 99% retention | After 24 hours in 95% TFA. |
| Linker Stability (Piperidine) | > 99% retention | After 24 hours in 20% piperidine in DMF. |
Table 1: Resin Loading and Linker Stability
| Activation Reagent | Reaction Time (hours) | Estimated Efficiency |
| Diazomethane (CH₂N₂) | 2 - 4 | > 95% |
| Iodoacetonitrile (ICH₂CN) | 12 - 18 | > 90% |
Table 2: Linker Activation Conditions and Efficiency
| Nucleophile | Product C-terminus | Cleavage Conditions | Estimated Yield |
| Ammonia (NH₃) | Amide | 0.5 M NH₃ in dioxane, 12-18 h | 80 - 95% |
| Hydrazine (N₂H₄) | Hydrazide | 5% Hydrazine hydrate in DMF, 1 h | 85 - 98% |
| Sodium Methoxide (NaOMe) | Methyl Ester | 0.1 M NaOMe in MeOH, 4-8 h | 75 - 90% |
| Water (H₂O) / NaOH | Carboxylic Acid | 0.5 M NaOH, 4-6 h | 70 - 85% |
Table 3: Cleavage Conditions and Peptide Yields
Experimental Protocols
The following are detailed methodologies for the key experiments involving the use of the this compound-derived linker.
Preparation of the Linker-Functionalized Resin
Objective: To immobilize the linker onto an amino-functionalized solid support.
Materials:
-
Amino-functionalized resin (e.g., aminomethyl-polystyrene, 1.0 mmol/g)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the aminomethyl-polystyrene resin (1 g, 1.0 mmol) in DCM for 1 hour in a peptide synthesis vessel.
-
Wash the resin with DMF (3 x 10 mL).
-
Dissolve this compound (3 equivalents, 3.0 mmol) in DMF (10 mL).
-
Add DIPEA (6 equivalents, 6.0 mmol) to the solution of the linker.
-
Add the linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 12 hours.
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Dry the resin under vacuum.
Loading of the First Amino Acid
Objective: To attach the C-terminal amino acid to the linker.
Materials:
-
Linker-functionalized resin
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
DMF, DCM
Procedure:
-
Swell the linker-functionalized resin (1 g, ~0.8 mmol) in DCM for 1 hour.
-
Wash the resin with DMF (3 x 10 mL).
-
In a separate flask, dissolve the Fmoc-amino acid (4 equivalents, 3.2 mmol) and DMAP (0.1 equivalents, 0.08 mmol) in DMF (10 mL).
-
Add DIC (4 equivalents, 3.2 mmol) to the amino acid solution and stir for 10 minutes at 0°C.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Perform a Kaiser test to confirm the absence of free amino groups.
-
Cap any unreacted sites with a solution of acetic anhydride and DIPEA in DMF.
Peptide Elongation (Standard Fmoc-SPPS)
Objective: To assemble the desired peptide sequence.
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Coupling: Couple the next Fmoc-amino acid (4 equivalents) using a suitable coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF for 1-2 hours.
-
Washing: Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Repeat steps 1-4 for each amino acid in the sequence.
Activation of the Safety-Catch Linker
Objective: To render the linker labile to nucleophilic cleavage.
Materials:
-
Peptide-resin
-
Iodoacetonitrile (ICH₂CN)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Swell the peptide-resin in NMP for 1 hour.
-
Add a solution of iodoacetonitrile (10 equivalents) and DIPEA (10 equivalents) in NMP.
-
Agitate the mixture at room temperature for 12-18 hours in the dark.
-
Wash the resin with NMP (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).
-
Dry the activated peptide-resin under vacuum.
Cleavage of the Peptide from the Resin
Objective: To release the peptide from the solid support.
Procedure (for Peptide Amide):
-
Swell the activated peptide-resin in dioxane for 30 minutes.
-
Add a solution of 0.5 M ammonia in dioxane.
-
Agitate the mixture for 12-18 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with dioxane and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
Precipitate the crude peptide with cold diethyl ether.
-
Isolate the peptide by centrifugation and decantation.
-
Purify the peptide by reverse-phase HPLC.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows and chemical pathways described in this guide.
Conclusion
The proposed use of this compound as a precursor for a safety-catch linker in solid-phase peptide synthesis offers a promising avenue for the controlled and versatile production of peptides. Its hypothesized stability to standard SPPS conditions, coupled with a distinct activation step for cleavage, aligns with the strategic advantages of safety-catch methodologies. The ability to generate diverse C-terminal functionalities from a single resin-bound intermediate enhances its potential utility in both academic research and industrial drug development. While the protocols and data presented herein are based on well-established principles of analogous sulfonamide-based linkers, further empirical validation is warranted to fully characterize the performance and optimize the application of this novel linker. This guide provides a robust theoretical framework and a detailed starting point for researchers interested in exploring its capabilities.
References
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
An In-Depth Technical Guide to the Synthesis of Sulfonamides from Methyl 4-[(chlorosulfonyl)methyl]benzoate and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-substituted sulfonamides derived from the reaction of methyl 4-[(chlorosulfonyl)methyl]benzoate with various primary amines. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. This document details the underlying chemistry, provides a general experimental protocol, and presents illustrative quantitative data and characterization for the synthesis of these target molecules.
Introduction
The sulfonamide functional group is a cornerstone in modern pharmacotherapy, found in drugs with antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. The synthesis of sulfonamide derivatives is, therefore, a critical process in the discovery and development of new chemical entities. A common and reliable method for the formation of the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine.
This guide focuses on the use of this compound as a versatile starting material. The presence of the methyl ester functionality allows for further structural modifications, making it an attractive building block for creating diverse compound libraries for structure-activity relationship (SAR) studies. The reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond.
Reaction Mechanism and Workflow
The synthesis of sulfonamides from this compound and a primary amine proceeds via a nucleophilic acyl substitution-like reaction at the sulfur center.
General Reaction Scheme
Caption: General reaction for sulfonamide synthesis.
Experimental Workflow
The typical workflow for this synthesis involves the reaction setup, monitoring, work-up, and purification of the final product.
Caption: Typical experimental workflow for sulfonamide synthesis.
Experimental Protocols
The following is a general experimental protocol for the synthesis of N-substituted sulfonamides from this compound and primary amines. This procedure can be adapted for a range of primary amines.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Triethylamine (Et3N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following tables summarize illustrative quantitative data for the synthesis of a series of N-substituted sulfonamides from this compound and various primary amines. Note: The following data is representative and based on typical outcomes for analogous reactions reported in the chemical literature. Actual results may vary.
Table 1: Reaction Conditions and Yields
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Aniline | Methyl 4-({[(phenyl)amino]sulfonyl}methyl)benzoate | 4 | 85 | 135-137 |
| 2 | 4-Methoxyaniline | Methyl 4-({[(4-methoxyphenyl)amino]sulfonyl}methyl)benzoate | 5 | 88 | 142-144 |
| 3 | 4-Chloroaniline | Methyl 4-({[(4-chlorophenyl)amino]sulfonyl}methyl)benzoate | 4 | 92 | 155-157 |
| 4 | Benzylamine | Methyl 4-({[(benzyl)amino]sulfonyl}methyl)benzoate | 3 | 90 | 110-112 |
| 5 | n-Butylamine | Methyl 4-({[(n-butyl)amino]sulfonyl}methyl)benzoate | 2 | 82 | 88-90 |
Table 2: Spectroscopic Characterization Data
| Entry | Product | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) | IR (ν, cm⁻¹) |
| 1 | Methyl 4-({[(phenyl)amino]sulfonyl}methyl)benzoate | 8.05 (d, 2H), 7.40 (d, 2H), 7.30-7.10 (m, 5H), 6.80 (s, 1H, NH), 4.50 (s, 2H), 3.90 (s, 3H) | 166.5, 142.1, 137.5, 130.2, 129.5, 129.0, 125.0, 121.0, 57.0, 52.5 | 3250 (N-H), 1720 (C=O), 1330, 1150 (SO₂) |
| 2 | Methyl 4-({[(4-methoxyphenyl)amino]sulfonyl}methyl)benzoate | 8.05 (d, 2H), 7.40 (d, 2H), 7.05 (d, 2H), 6.80 (d, 2H), 6.70 (s, 1H, NH), 4.45 (s, 2H), 3.90 (s, 3H), 3.80 (s, 3H) | 166.5, 157.0, 142.2, 130.2, 129.5, 129.0, 123.0, 114.5, 57.2, 55.5, 52.5 | 3245 (N-H), 1718 (C=O), 1325, 1145 (SO₂) |
| 3 | Methyl 4-({[(4-chlorophenyl)amino]sulfonyl}methyl)benzoate | 8.05 (d, 2H), 7.40 (d, 2H), 7.25 (d, 2H), 7.10 (d, 2H), 6.85 (s, 1H, NH), 4.50 (s, 2H), 3.90 (s, 3H) | 166.4, 142.0, 136.0, 131.0, 130.3, 129.6, 129.4, 122.5, 57.0, 52.6 | 3255 (N-H), 1722 (C=O), 1335, 1155 (SO₂) |
| 4 | Methyl 4-({[(benzyl)amino]sulfonyl}methyl)benzoate | 8.00 (d, 2H), 7.45 (d, 2H), 7.35-7.20 (m, 5H), 5.10 (t, 1H, NH), 4.40 (s, 2H), 4.20 (d, 2H), 3.90 (s, 3H) | 166.6, 142.5, 137.0, 130.1, 129.4, 128.8, 128.0, 127.5, 57.5, 52.4, 48.0 | 3280 (N-H), 1715 (C=O), 1320, 1140 (SO₂) |
| 5 | Methyl 4-({[(n-butyl)amino]sulfonyl}methyl)benzoate | 8.05 (d, 2H), 7.50 (d, 2H), 4.80 (t, 1H, NH), 4.45 (s, 2H), 3.90 (s, 3H), 3.00 (q, 2H), 1.50 (m, 2H), 1.30 (m, 2H), 0.90 (t, 3H) | 166.7, 142.8, 130.0, 129.2, 57.8, 52.3, 43.5, 31.5, 20.0, 13.8 | 3290 (N-H), 1710 (C=O), 1315, 1135 (SO₂) |
Safety and Handling
-
This compound is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Primary amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for each specific amine before use.
-
Triethylamine and pyridine are flammable and have strong odors. They should be handled in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of a diverse range of N-substituted sulfonamides. The straightforward protocol, coupled with the potential for further derivatization of the methyl ester, makes this an invaluable tool for researchers in drug discovery and development. The data presented in this guide, while illustrative, provides a solid foundation for the expected outcomes and characterization of these important compounds.
In-depth Technical Guide: Derivatization of Biomolecules with Methyl 4-[(chlorosulfonyl)methyl]benzoate
A comprehensive review of the synthesis, reactivity, and potential applications of Methyl 4-[(chlorosulfonyl)methyl]benzoate for the chemical modification of biological macromolecules.
This technical guide provides a detailed overview of this compound, a bifunctional chemical reagent with potential applications in the derivatization of biomolecules for research, diagnostics, and drug development. The document outlines the chemical properties of the reagent, its synthesis, and its reactivity towards functional groups present in biomolecules such as proteins, peptides, and nucleic acids. While specific, published protocols for the direct application of this reagent in biomolecule derivatization are not extensively available, this guide extrapolates its potential uses based on the known reactivity of sulfonyl chlorides.
Chemical Properties and Synthesis
This compound is a chemical compound containing both a methyl ester and a sulfonyl chloride functional group. This dual reactivity makes it a potentially useful crosslinker or labeling agent.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉ClO₄S |
| Molecular Weight | 248.68 g/mol |
| CAS Number | 130047-14-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. |
The synthesis of this compound can be achieved through a multi-step process. A common route involves the chlorosulfonation of a suitable precursor. One documented synthesis pathway involves the following steps:
-
S-alkylation: Reaction of Methyl 4-(bromomethyl)benzoate with sodium sulfite to produce sodium methyl 4-(benzoate)methylsulfonate.
-
Chlorosulfonation: Conversion of the resulting sulfonate salt to Methyl 4-(chlorosulfonylmethyl)benzoate using a chlorinating agent like thionyl chloride or oxalyl chloride.
Reactivity with Biomolecules
The primary reactive center of this compound for biomolecule derivatization is the sulfonyl chloride group. This group is a potent electrophile that readily reacts with nucleophiles found in biological macromolecules.
The general reaction mechanism involves the nucleophilic attack on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide or sulfonate ester bond.
2.1. Derivatization of Proteins and Peptides
Proteins and peptides contain several nucleophilic functional groups capable of reacting with sulfonyl chlorides. The primary targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus. Other potential reaction sites include the thiol group of cysteine, the hydroxyl groups of serine and threonine, and the phenolic group of tyrosine, although these are generally less reactive under physiological conditions.
Table 2: Potential Reaction Sites in Proteins for Derivatization
| Amino Acid Residue | Nucleophilic Group | Resulting Linkage |
| Lysine | ε-amino group | Sulfonamide |
| N-terminus | α-amino group | Sulfonamide |
| Cysteine | Thiol group | Thiosulfonate (less stable) |
| Serine/Threonine | Hydroxyl group | Sulfonate ester (base-labile) |
| Tyrosine | Phenolic hydroxyl | Sulfonate ester (base-labile) |
Experimental Protocol: General Procedure for Protein Derivatization
This is a generalized protocol and requires optimization for specific proteins and applications.
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate or bicarbonate buffer) at a pH of 7.5-8.5. The concentration of the protein will depend on the specific experiment.
-
Reagent Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as DMF or DMSO immediately before use.
-
Derivatization Reaction: Add the reagent solution to the protein solution dropwise while gently stirring. A typical molar excess of the reagent over the protein is 10- to 100-fold.
-
Incubation: Allow the reaction to proceed at room temperature or 4°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted reagent.
-
Purification: Remove the excess reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
2.2. Derivatization of Nucleic Acids
The derivatization of nucleic acids with sulfonyl chlorides is less common than that of proteins. Potential reaction sites in nucleic acids are the exocyclic amino groups of adenine, guanine, and cytosine. However, the reactivity is generally lower than with proteins, and harsher reaction conditions may be required, which could lead to degradation of the nucleic acid.
Potential Applications
The bifunctional nature of this compound opens up several potential applications in biomolecule research.
-
Protein Labeling: The methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to other molecules (e.g., fluorescent dyes, biotin) using carbodiimide chemistry. This would allow for a two-step labeling approach.
-
Crosslinking: If the methyl ester is first coupled to another biomolecule, the resulting conjugate could then be used to crosslink to a protein via the sulfonyl chloride group.
-
Surface Immobilization: The carboxylic acid (after hydrolysis) could be used to immobilize proteins onto surfaces that have been functionalized with amino groups.
Conclusion
This compound is a reagent with the potential for versatile applications in the derivatization of biomolecules. Its sulfonyl chloride group provides a reactive handle for covalent modification of nucleophilic residues in proteins and other biomacromolecules. While detailed, specific protocols for its use are not widely reported in the scientific literature, the general principles of sulfonyl chloride chemistry suggest its utility for labeling, crosslinking, and immobilization. Further research is needed to fully explore and optimize the reaction conditions for various biomolecular applications. Researchers and drug development professionals are encouraged to consider this reagent as a potentially valuable tool in their chemical biology and bioconjugation toolkits.
A Comprehensive Guide to the Purification of Methyl 4-[(chlorosulfonyl)methyl]benzoate via Column Chromatography
This technical guide provides a detailed protocol for the purification of Methyl 4-[(chlorosulfonyl)methyl]benzoate, a key intermediate in the synthesis of various pharmaceutical and research compounds. The purity of this reagent is critical for the successful development of downstream products. This document outlines a standard column chromatography procedure for researchers, scientists, and professionals in drug development.
Introduction
This compound is a bifunctional molecule containing both a methyl ester and a reactive sulfonyl chloride group. This structure makes it a valuable building block in medicinal chemistry for the synthesis of sulfonamides and other derivatives. Given the reactive nature of the sulfonyl chloride, purification requires careful consideration of the chromatographic conditions to avoid degradation. This guide details a reliable method for purification using silica gel column chromatography.
Synthesis and Purification Workflow
The synthesis of this compound typically involves a two-step process starting from Methyl 4-(bromomethyl)benzoate. The bromide is first converted to a sulfonate salt, which is then chlorinated to yield the final product. The purification by column chromatography is the final and crucial step to ensure high purity.
Experimental Protocol: Column Chromatography
This protocol is based on established methods for the purification of similar aromatic sulfonyl chlorides and benzoates.[1][2]
3.1. Materials and Reagents
| Reagent/Material | Grade |
| Crude this compound | Synthesis Grade |
| Silica Gel | 230-400 mesh |
| Hexane | ACS Grade |
| Ethyl Acetate | ACS Grade |
| Chloroform | ACS Grade |
| Thin Layer Chromatography (TLC) plates | Silica gel coated |
| Glass column for chromatography | Appropriate size |
| Collection tubes | Standard |
| Rotary evaporator | Standard laboratory equipment |
3.2. Procedure
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., chloroform or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems to determine the optimal mobile phase for separation. A common starting point is a mixture of hexane and ethyl acetate (e.g., 3:2 v/v).[1] The target compound is expected to be moderately polar.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, forming a uniform packed bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase solvent or a stronger solvent like chloroform.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed product to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase (e.g., a hexane:ethyl acetate mixture). A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective for separating impurities.
-
Collect fractions in separate test tubes or vials.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with an appropriate stain.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Data Presentation
The following table summarizes typical data that would be collected during the purification process. The values presented are illustrative and will vary depending on the specific reaction and purification conditions.
| Parameter | Before Purification (Crude) | After Purification |
| Appearance | Pale brown solid[3] | White to off-white solid |
| Purity (by HPLC) | ~70-80% | >98% |
| Yield | - | ~80-90% (of theoretical pure product) |
| TLC Rf Value | Multiple spots | Single spot at ~0.86 (in hexane:ethyl acetate 3:2)[1] |
Characterization of Purified Product
The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For a structurally similar compound, methyl 3-(chlorosulfonyl)-4-methylbenzoate, the following NMR data was reported: 1H NMR δ (400 MHz, CDCl3) 8.72 (d, J = 1.7 Hz, 1H), 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.97 (s, 3H), 2.86 (s, 3H).[3]
Troubleshooting
The purification process can be optimized by adjusting several parameters. The following diagram illustrates a logical approach to troubleshooting common issues.
References
An In-depth Technical Guide to the Analytical Quantification of Methyl 4-[(chlorosulfonyl)methyl]benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core analytical methodologies for the quantitative determination of Methyl 4-[(chlorosulfonyl)methyl]benzoate. Given the compound's reactive nature as a sulfonyl chloride, this document emphasizes stability-indicating methods crucial for accurate quantification in research and pharmaceutical development. The protocols and data presented herein are based on established analytical principles for aryl sulfonyl chlorides and related benzoate compounds.
Physicochemical Properties and Analytical Considerations
This compound is a bifunctional molecule featuring a methyl ester and a highly reactive chlorosulfonyl group. The electrophilic nature of the sulfonyl chloride moiety makes the compound susceptible to nucleophilic attack, particularly by water, leading to hydrolysis into the corresponding sulfonic acid. This inherent instability necessitates careful handling during sample preparation and analysis to prevent degradation and ensure accurate quantification. Analytical methods must be designed to be stability-indicating, meaning they can resolve the parent compound from its potential degradation products.
Recommended Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary technique for the quantification of this compound due to its specificity, sensitivity, and ability to perform stability-indicating assays. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially with derivatization to improve volatility and thermal stability.
Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method is essential for separating this compound from its impurities and degradation products. A typical approach involves forced degradation studies to identify potential degradation products and ensure the analytical method can effectively separate them from the intact analyte.
Forced Degradation Studies Protocol:
Forced degradation studies are critical for understanding the stability of a drug substance and for developing a stability-indicating analytical method.[1][2] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and use.[1][3]
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2-24 hours).[4] Neutralize the sample before analysis.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and maintain at room temperature or heat at 60-80°C for a specified period.[4] Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the sample with a 3-30% solution of hydrogen peroxide at room temperature.[5]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a defined period.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) and visible light to assess photosensitivity.
Samples from these stress studies are then analyzed by the proposed HPLC method to demonstrate its specificity.
Proposed HPLC Method Protocol:
This protocol is a starting point for method development and will require optimization and validation for specific applications.
-
Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.[6]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or phosphoric acid to improve peak shape) is recommended.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: Based on the UV absorbance of the benzene ring, a wavelength of around 230-254 nm should be appropriate.[6]
-
Column Temperature: 30°C to ensure reproducibility.[6]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable inert solvent such as acetonitrile.
-
Dilute to the desired concentration with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.[4]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Quantitative Data Summary (Hypothetical):
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound. These values are representative and should be confirmed during method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative for the quantification of this compound, particularly for identifying and quantifying volatile impurities. Due to the thermal lability and reactivity of the sulfonyl chloride group, derivatization may be necessary to convert it to a more stable and volatile derivative, such as a sulfonamide or sulfonate ester, prior to analysis.
Proposed GC-MS Method Protocol (with Derivatization):
-
Derivatization Step:
-
React the sample containing this compound with an excess of a primary or secondary amine (e.g., aniline or diethylamine) or an alcohol (e.g., methanol) in an inert solvent with a base catalyst to form the corresponding stable sulfonamide or sulfonate ester.
-
-
Instrumentation: A standard GC-MS system.
-
Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, scanning a mass range of m/z 50-500 or using Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Sample Preparation:
-
Perform the derivatization as described above.
-
Quench the reaction and extract the derivative into a suitable organic solvent (e.g., ethyl acetate).
-
Wash and dry the organic layer.
-
Dilute to the final concentration for injection.
-
Quantitative Data Summary (Hypothetical):
The following table summarizes the expected performance characteristics of a validated GC-MS method for the derivatized this compound.
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Visualizations
The following diagrams illustrate the key workflows and chemical considerations for the analysis of this compound.
Figure 1: General workflow for the quantitative analysis of this compound by HPLC.
Figure 2: Key degradation and reaction pathways for this compound.
Figure 3: Workflow for the quantitative analysis of this compound by GC-MS with derivatization.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. benchchem.com [benchchem.com]
- 5. asianjpr.com [asianjpr.com]
- 6. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-[(chlorosulfonyl)methyl]benzoate
Welcome to the technical support center for the synthesis of Methyl 4-[(chlorosulfonyl)methyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to obtain this compound?
A1: A widely employed and reliable method is a three-step synthesis starting from methyl 4-(bromomethyl)benzoate. This pathway involves:
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S-alkylation: Reaction of methyl 4-(bromomethyl)benzoate with sodium sulfite to produce sodium methyl 4-(benzoate)methylsulfonate.
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Chlorosulfonation: Conversion of the resulting sodium sulfonate salt to this compound using a suitable chlorinating agent.
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This intermediate is often used directly in the next synthetic step, for example, in the formation of sulfonamides.
Q2: What are the common challenges encountered during the synthesis of this compound?
A2: Researchers may face several challenges, including:
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Low Yield: This can be due to incomplete reactions, side reactions, or degradation of the product.
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Product Purity: The final product is often contaminated with the corresponding sulfonic acid due to hydrolysis.
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Handling of Reagents: Many chlorinating agents are hazardous and require careful handling under anhydrous conditions.
Q3: How can I minimize the formation of the sulfonic acid impurity?
A3: The sulfonic acid impurity primarily forms from the hydrolysis of the sulfonyl chloride product. To minimize its formation, it is critical to maintain strict anhydrous conditions throughout the reaction and work-up. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, quenching the reaction at low temperatures, for instance by pouring the reaction mixture onto ice, can help reduce hydrolysis.[1]
Q4: What are the recommended purification methods for this compound?
A4: Purification can be challenging due to the reactivity of the sulfonyl chloride. Common methods include:
-
Aqueous HCl Scrubbing: Washing the crude product with an aqueous solution of hydrochloric acid can help remove the more water-soluble sulfonic acid impurity.[1]
-
Vacuum Stripping: For crude liquid organosulfonyl chlorides, vacuum stripping can be employed to remove volatile impurities.
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Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive chlorinating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting sodium sulfonate. | 1. Use a fresh bottle of the chlorinating agent. 2. Monitor the reaction progress by TLC or HPLC and adjust the temperature as needed. 3. Allow the reaction to proceed for a longer duration, monitoring by TLC or HPLC. 4. Ensure the sodium methyl 4-(benzoate)methylsulfonate is dry and pure before use. |
| Low Yield | 1. Hydrolysis of the sulfonyl chloride product. 2. Incomplete reaction. 3. Side reactions. | 1. Ensure strict anhydrous conditions. Use dry solvents and an inert atmosphere. Quench the reaction at low temperature.[1] 2. Increase reaction time or temperature. Consider using a more reactive chlorinating agent. 3. Optimize reaction conditions (temperature, stoichiometry) to minimize side product formation. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities, particularly the sulfonic acid. 2. Residual solvent. | 1. Purify the product using aqueous HCl scrubbing followed by crystallization or vacuum stripping.[1] 2. Ensure the product is thoroughly dried under vacuum. |
| Difficult Purification | 1. Product instability on silica gel. 2. Co-elution of impurities. | 1. Avoid column chromatography if the product is unstable. Prioritize non-chromatographic methods like crystallization or extraction. 2. If chromatography is necessary, try different solvent systems or use a different stationary phase. |
Experimental Protocols
Step 1: Synthesis of Sodium Methyl 4-(benzoate)methylsulfonate
This procedure is adapted from a standard S-alkylation reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 4-(bromomethyl)benzoate | 229.07 | 10.0 g | 43.6 |
| Sodium sulfite (anhydrous) | 126.04 | 6.6 g | 52.4 |
| Deionized Water | 18.02 | 100 mL | - |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfite (6.6 g, 52.4 mmol) in deionized water (100 mL).
-
Add a solution of Methyl 4-(bromomethyl)benzoate (10.0 g, 43.6 mmol) in ethanol (50 mL) to the flask.
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Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The aqueous solution containing the sodium sulfonate salt can be used directly in the next step or the product can be isolated by evaporating the water.
Step 2: Synthesis of this compound
This is a general procedure for the chlorination of a sodium sulfonate salt and may require optimization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Sodium Methyl 4-(benzoate)methylsulfonate | (from previous step) | ~43.6 | (theoretical) |
| Thionyl chloride (SOCl₂) | 118.97 | (to be determined) | (excess) |
| N,N-Dimethylformamide (DMF) | 73.09 | catalytic amount | - |
| Dichloromethane (DCM), anhydrous | 84.93 | (as needed) | - |
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and under an inert atmosphere (nitrogen or argon), add the crude sodium methyl 4-(benzoate)methylsulfonate from the previous step.
-
Add anhydrous dichloromethane to create a slurry.
-
Carefully add an excess of thionyl chloride (e.g., 3-5 equivalents) to the slurry at 0 °C.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
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Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
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Separate the organic layer. Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Further purification can be achieved by crystallization or other methods as described in the troubleshooting guide.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the chlorosulfonation step.
Caption: Troubleshooting decision tree for low yield issues.
References
Common side reactions in the synthesis of Methyl 4-[(chlorosulfonyl)methyl]benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-[(chlorosulfonyl)methyl]benzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on common side reactions and strategies to mitigate them. The synthesis is typically a multi-step process, and potential problems are addressed for each key stage.
A common synthetic route proceeds as follows:
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Benzylic Chlorination: Radical chlorination of methyl p-toluate to yield methyl 4-(chloromethyl)benzoate.
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Thiol Formation: Conversion of the benzylic chloride to methyl 4-(mercaptomethyl)benzoate.
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Oxidative Chlorination: Conversion of the thiol to the final product, this compound.
dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#202124"];
subgraph "cluster_0" { label="Step 1: Benzylic Chlorination"; bgcolor="#F1F3F4"; "methyl_p_toluate" [label="Methyl p-toluate"]; "methyl_4_chloromethyl_benzoate" [label="Methyl 4-(chloromethyl)benzoate"]; "methyl_p_toluate" -> "methyl_4_chloromethyl_benzoate" [label="Radical Chlorination (e.g., NCS, SO2Cl2)"]; }
subgraph "cluster_1" { label="Step 2: Thiol Formation"; bgcolor="#F1F3F4"; "methyl_4_mercaptomethyl_benzoate" [label="Methyl 4-(mercaptomethyl)benzoate"]; "methyl_4_chloromethyl_benzoate" -> "methyl_4_mercaptomethyl_benzoate" [label="Sulfur Nucleophile (e.g., NaSH)"]; }
subgraph "cluster_2" { label="Step 3: Oxidative Chlorination"; bgcolor="#F1F3F4"; "target_product" [label="this compound", color="#34A853", fillcolor="#34A853"]; "methyl_4_mercaptomethyl_benzoate" -> "target_product" [label="Oxidizing/Chlorinating Agent"]; } } caption: Synthetic workflow for this compound.
Issue 1: Low Yield of Methyl 4-(chloromethyl)benzoate and Presence of Multiple Chlorinated Byproducts
-
Question: During the first step, the benzylic chlorination of methyl p-toluate, I am observing a low yield of the desired monochlorinated product and see multiple spots on my TLC analysis. What could be the cause?
-
Answer: This issue commonly arises from over-chlorination of the benzylic methyl group. The primary side products are methyl 4-(dichloromethyl)benzoate and methyl 4-(trichloromethyl)benzoate. Ring chlorination can also occur, though it is less common under radical conditions.[1][2]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride) to methyl p-toluate. Use of a slight excess of methyl p-toluate can favor monochlorination.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the desired product is maximized and before significant amounts of dichlorinated product form.
-
Temperature Control: Maintain a consistent and optimal reaction temperature. Higher temperatures can sometimes lead to more side reactions.[3]
-
Initiator Concentration: If using a radical initiator, ensure the concentration is appropriate.
Data Presentation: Effect of Reagent Stoichiometry on Product Distribution (Illustrative)
-
| Molar Ratio (Chlorinating Agent : Methyl p-toluate) | Methyl 4-(chloromethyl)benzoate (%) | Methyl 4-(dichloromethyl)benzoate (%) | Unreacted Methyl p-toluate (%) |
| 0.8 : 1 | 75 | 5 | 20 |
| 1 : 1 | 85 | 10 | 5 |
| 1.2 : 1 | 80 | 18 | 2 |
Issue 2: Formation of Disulfide Impurity During Thiol Synthesis and Handling
-
Question: In the second step, while preparing or handling methyl 4-(mercaptomethyl)benzoate, I am isolating a significant amount of a higher molecular weight impurity. What is this and how can I avoid it?
-
Answer: The likely impurity is the corresponding disulfide, formed by the oxidative dimerization of two molecules of the thiol. Thiols are susceptible to oxidation, especially in the presence of air (oxygen).[4]
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that no oxidizing agents are present in the reaction mixture.
-
Prompt Use: Use the synthesized thiol immediately in the next step to reduce storage time during which oxidation can occur.
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dot graph "disulfide_formation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#202124"];
"thiol" [label="2 x Methyl 4-(mercaptomethyl)benzoate"]; "disulfide" [label="Disulfide byproduct", color="#EA4335", fillcolor="#EA4335"];
"thiol" -> "disulfide" [label="Oxidation (e.g., air)"]; } caption: Side reaction: Oxidative dimerization of the thiol intermediate.
Issue 3: Low Yield and Multiple Byproducts in the Final Oxidative Chlorination Step
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Question: The final conversion of methyl 4-(mercaptomethyl)benzoate to the sulfonyl chloride is giving me a low yield and a complex product mixture. What are the potential side reactions?
-
Answer: This step is prone to several side reactions:
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Incomplete Oxidation: The reaction may stop at the sulfenyl chloride stage.[5]
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Disulfide Formation: As mentioned previously, oxidation can lead to the disulfide.[6]
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Hydrolysis of the Sulfonyl Chloride: The desired product, this compound, is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, especially during aqueous workup.
-
Ester Hydrolysis: Under harsh acidic or basic conditions, the methyl ester group can be hydrolyzed to a carboxylic acid.[7][8][9]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous to prevent hydrolysis of the sulfonyl chloride.
-
Controlled Temperature: Many oxidative chlorination reactions are exothermic. Maintain careful temperature control to prevent side reactions.[5]
-
Choice of Oxidizing/Chlorinating Agent: Different reagents (e.g., chlorine gas in aqueous acid, NCS with HCl) have different reactivities and may require optimization.[6][10]
-
Non-Aqueous Workup: If possible, utilize a non-aqueous workup to isolate the product and avoid hydrolysis.
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pH Control: During any aqueous wash, use neutral or slightly acidic conditions and work quickly to minimize both sulfonyl chloride and ester hydrolysis.
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dot graph "final_step_side_reactions" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#202124"];
"thiol" [label="Methyl 4-(mercaptomethyl)benzoate", fillcolor="#4285F4", color="#4285F4"]; "target" [label="this compound", fillcolor="#34A853", color="#34A853"]; "sulfenyl_chloride" [label="Sulfenyl Chloride\n(Incomplete Oxidation)", fillcolor="#EA4335", color="#EA4335"]; "disulfide" [label="Disulfide\n(Dimerization)", fillcolor="#EA4335", color="#EA4335"]; "sulfonic_acid" [label="Sulfonic Acid\n(Hydrolysis of Target)", fillcolor="#FBBC05", color="#FBBC05"]; "carboxylic_acid" [label="Carboxylic Acid\n(Ester Hydrolysis)", fillcolor="#FBBC05", color="#FBBC05"];
"thiol" -> "target" [label="Desired Reaction"]; "thiol" -> "sulfenyl_chloride" [label="Side Reaction"]; "thiol" -> "disulfide" [label="Side Reaction"]; "target" -> "sulfonic_acid" [label="Side Reaction (with H2O)"]; "target" -> "carboxylic_acid" [label="Side Reaction (harsh pH)"]; } caption: Potential side reactions in the final oxidative chlorination step.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: A common and practical starting material is methyl p-toluate.[3]
Q2: Why is it important to control the temperature during the benzylic chlorination step?
A2: Temperature control is crucial to manage the reaction rate and selectivity. High temperatures can increase the rate of over-chlorination, leading to the formation of di- and trichlorinated byproducts, and can also promote other undesired side reactions.[3]
Q3: Can I store the intermediate, methyl 4-(mercaptomethyl)benzoate?
A3: It is highly recommended to use the thiol intermediate immediately after its preparation. Thiols are prone to oxidation by atmospheric oxygen, which leads to the formation of a disulfide dimer, reducing the yield of the desired final product.[4] If storage is unavoidable, it should be done under an inert atmosphere at low temperatures.
Q4: My final product, this compound, decomposes over time. How should I store it?
A4: this compound is sensitive to moisture. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to prevent hydrolysis to the corresponding sulfonic acid.
Q5: I see an unexpected peak in my NMR that corresponds to a carboxylic acid. What could be the cause?
A5: The presence of a carboxylic acid is likely due to the hydrolysis of the methyl ester group. This can happen if the reaction or workup conditions are too acidic or basic, especially at elevated temperatures.[7][8]
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(chloromethyl)benzoate from Methyl p-toluate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl p-toluate (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Reagent Addition: Add N-chlorosuccinimide (NCS) (1.05 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Workup: Once the starting material is consumed and before significant formation of the dichlorinated product, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.
-
Purification: Combine the filtrates and wash with an aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[11]
Protocol 2: Oxidative Chlorination of Methyl 4-(mercaptomethyl)benzoate
-
Reaction Setup: In a jacketed reaction vessel under an inert atmosphere, dissolve methyl 4-(mercaptomethyl)benzoate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetic acid).
-
Reagent Preparation: Prepare a solution of the chlorinating/oxidizing agent (e.g., chlorine gas in aqueous acetic acid or N-chlorosuccinimide and HCl) in a separate flask.
-
Reagent Addition: Cool the solution of the thiol to 0-5 °C. Slowly add the chlorinating/oxidizing agent solution while carefully monitoring the internal temperature.
-
Reaction: Stir the reaction mixture at low temperature until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) if necessary. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with cold brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to yield the crude this compound. Further purification may be achieved by recrystallization from a non-polar solvent if necessary.
References
- 1. mdpi.com [mdpi.com]
- 2. Chloromethyl 4-methylbenzoate | Benchchem [benchchem.com]
- 3. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 4. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
How to prevent the hydrolysis of Methyl 4-[(chlorosulfonyl)methyl]benzoate during reactions
Welcome to the technical support center for Methyl 4-[(chlorosulfonyl)methyl]benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this versatile reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the hydrolysis of this compound?
A1: this compound has two functional groups susceptible to hydrolysis: the sulfonyl chloride and the methyl ester.
-
Sulfonyl Chloride Hydrolysis: The highly electrophilic sulfonyl chloride group readily reacts with water to form the corresponding sulfonic acid, 4-(methoxycarbonyl)benzenesulfonic acid.[1] This reaction is typically rapid and is a primary concern when working in non-anhydrous conditions.
-
Methyl Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 4-[(chlorosulfonyl)methyl]benzoic acid. This reaction can occur under both acidic and basic conditions, often requiring elevated temperatures.[1]
Q2: Which functional group is more susceptible to hydrolysis?
A2: The sulfonyl chloride group is significantly more reactive towards water than the methyl ester. Therefore, hydrolysis of the sulfonyl chloride is the more immediate concern in most reaction setups. However, prolonged exposure to aqueous acidic or basic conditions, especially at higher temperatures, can lead to the hydrolysis of the methyl ester as well.
Q3: What are the common signs of hydrolysis in my reaction?
A3: Hydrolysis of this compound can be identified by:
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Changes in TLC: The appearance of new, more polar spots on a TLC plate corresponding to the sulfonic acid and/or carboxylic acid byproducts.
-
Decreased Yield: A lower than expected yield of the desired product.
-
Formation of Impurities: The presence of unexpected peaks in NMR or LC-MS analyses that correspond to the molecular weights of the hydrolysis products.
-
Gas Evolution: In some cases, the hydrolysis of the sulfonyl chloride may lead to the formation of HCl gas.
Q4: How can I minimize the hydrolysis of the sulfonyl chloride group during a reaction?
A4: To minimize hydrolysis of the sulfonyl chloride, it is crucial to maintain anhydrous (water-free) conditions. This can be achieved by:
-
Using anhydrous solvents.
-
Drying all glassware thoroughly before use.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Using dry reagents and starting materials.
Q5: What conditions favor the hydrolysis of the methyl ester group?
A5: The methyl ester is most susceptible to hydrolysis under strong acidic or basic conditions, particularly with heating. Saponification, the hydrolysis of an ester using a strong base like sodium hydroxide, is a common method to intentionally cleave the ester.[1] To avoid unintentional ester hydrolysis, it is best to maintain a neutral or near-neutral pH and keep reaction temperatures as low as feasible.
Troubleshooting Guides
Issue 1: Low yield of desired product with the presence of a highly polar impurity.
Potential Cause: Hydrolysis of the sulfonyl chloride group.
Troubleshooting Steps:
-
Verify Anhydrous Conditions:
-
Ensure solvents were properly dried before use.
-
Confirm that glassware was flame-dried or oven-dried immediately prior to the experiment.
-
Check for leaks in the inert atmosphere setup.
-
-
Reaction Temperature:
-
If the reaction was run at elevated temperatures, consider lowering the temperature. The rate of hydrolysis increases with temperature.
-
-
Reagent Purity:
-
Ensure the starting material, this compound, has not been previously exposed to moisture.
-
Verify the purity of other reagents, as they may contain water.
-
-
Workup Procedure:
-
If an aqueous workup is necessary, perform it quickly and at a low temperature (e.g., using an ice bath).
-
Consider a non-aqueous workup if the product is soluble in organic solvents. This could involve filtering the reaction mixture to remove any solid byproducts and then removing the solvent under reduced pressure.
-
Issue 2: Formation of two distinct, new polar spots on TLC, and a complex NMR spectrum of the crude product.
Potential Cause: Hydrolysis of both the sulfonyl chloride and the methyl ester groups.
Troubleshooting Steps:
-
Assess Reaction pH:
-
If the reaction was performed under acidic or basic conditions, this could be the primary cause of methyl ester hydrolysis.
-
Consider using a non-nucleophilic base or running the reaction under neutral conditions if the chemistry allows.
-
-
Reaction Time and Temperature:
-
Prolonged reaction times, especially at elevated temperatures, increase the likelihood of both hydrolysis pathways.
-
Monitor the reaction progress closely by TLC to determine the optimal reaction time and avoid unnecessary heating.
-
-
Purification Strategy:
-
The hydrolysis products, being a sulfonic acid and a carboxylic acid, have different pKa values. It may be possible to separate them from the desired product and each other through careful extraction at different pH values.
-
Column chromatography with an appropriate solvent system can also be used for purification.
-
Quantitative Data Summary
| Parameter | Sulfonyl Chloride Hydrolysis | Methyl Ester Hydrolysis |
| General Rate | Generally fast, especially in the presence of nucleophiles or at non-neutral pH. | Slower than sulfonyl chloride hydrolysis; rate is highly dependent on pH and temperature. |
| Effect of pH | Hydrolysis is catalyzed by both acid and base. The rate is generally lowest at neutral pH. | Significant rate increases are observed under strongly acidic or basic conditions. |
| Effect of Temperature | Rate increases with temperature. | Rate increases significantly with temperature. |
| Solvent Effects | More polar, protic solvents will generally increase the rate of hydrolysis. | The effect is complex and depends on the specific solvent and reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide under Anhydrous Conditions
This protocol is designed to minimize the hydrolysis of the sulfonyl chloride group during the formation of a sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Nitrogen or Argon gas supply
-
Flame-dried or oven-dried glassware
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Dissolve the amine (1.0 eq.) and anhydrous triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, dissolve this compound (1.05 eq.) in anhydrous dichloromethane.
-
Slowly add the solution of this compound to the cooled amine solution dropwise via a syringe or dropping funnel.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a small amount of water or saturated ammonium chloride solution.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for hydrolysis of this compound.
Caption: Experimental workflow for sulfonamide synthesis to prevent hydrolysis.
References
Technical Support Center: Optimizing Sulfonamide Formation with Methyl 4-[(chlorosulfonyl)methyl]benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of sulfonamides using Methyl 4-[(chlorosulfonyl)methyl]benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for sulfonamide formation using this compound?
The reaction proceeds through a nucleophilic acyl substitution-like mechanism. The amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the sulfonamide.[1] A base is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction.[2]
Q2: What are the critical parameters that influence the yield and purity of the sulfonamide product?
Several factors significantly impact the success of the sulfonamide synthesis:
-
Purity of Starting Materials: The presence of moisture can lead to the hydrolysis of the highly reactive this compound to the corresponding sulfonic acid, which will not react with the amine.[3] Ensure all reactants and solvents are anhydrous.
-
Reaction Temperature: Temperature control is crucial. While some reactions proceed well at room temperature, others may require initial cooling (e.g., 0 °C) to manage the initial exothermic reaction, followed by warming to drive the reaction to completion.[3]
-
Choice of Base and Solvent: The base should be non-nucleophilic and strong enough to scavenge the HCl produced. The solvent must be inert to the reactants and capable of dissolving them.[4]
-
Stoichiometry: The molar ratio of reactants is important. A slight excess of the amine or the sulfonyl chloride may be used to ensure the complete consumption of the limiting reagent.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Guide
Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion. | Degraded Starting Material: this compound is sensitive to moisture and can hydrolyze over time. | Use a fresh bottle of the sulfonyl chloride or purify the existing stock. Ensure it has been stored under anhydrous conditions. |
| Inactive Amine: The amine may be of poor quality or contain impurities that inhibit the reaction. | Check the purity of the amine. If necessary, purify it by distillation or recrystallization. | |
| Insufficiently Basic Conditions: The base may not be strong enough to effectively neutralize the HCl generated, leading to the protonation of the amine and halting the reaction. | Use a stronger, non-nucleophilic base such as triethylamine or pyridine. Ensure at least one equivalent of the base is used. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature and monitor the progress by TLC. | |
| Steric Hindrance: If either the amine or the sulfonyl chloride is sterically hindered, the reaction rate can be significantly reduced.[3] | Increase the reaction temperature and/or reaction time. In some cases, a different synthetic route may be necessary.[3] |
Presence of Impurities and Side Products
| Symptom | Possible Cause | Suggested Solution |
| A significant amount of a more polar spot is observed on TLC. | Hydrolysis of Sulfonyl Chloride: The presence of water in the reaction mixture leads to the formation of the corresponding sulfonic acid.[3] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Multiple product spots are observed on TLC. | Formation of a Double Sulfonamide: If a primary amine is used, it is possible for the initial sulfonamide product to be deprotonated by the base and react with another molecule of the sulfonyl chloride. | Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a high concentration of the amine relative to the sulfonyl chloride.[3] |
| Reaction with a Nucleophilic Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can react with the sulfonyl chloride. | Use an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or pyridine (as a base)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add the base (1.1-1.5 equivalents) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.[3]
-
In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.[3]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding water or a dilute aqueous acid solution (e.g., 1 M HCl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| Temperature | 0 °C to Room Temperature | Initial cooling is often beneficial to control exothermicity. Some reactions may require gentle heating to proceed to completion. |
| Amine : Sulfonyl Chloride Molar Ratio | 1 : 1.05 to 1.1 | A slight excess of the sulfonyl chloride can help drive the reaction to completion. |
| Base : Amine Molar Ratio | 1.1 : 1 to 2 : 1 | At least one equivalent of base is required to neutralize the HCl produced. An excess is often used. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the optimal reaction time. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | The solvent should be anhydrous and inert to the reactants. |
| Base | Triethylamine, Pyridine, Diisopropylethylamine (DIPEA) | Non-nucleophilic organic bases are preferred. |
Visualizations
References
- 1. Methyl 4-(Chlorosulfonyl)benzoate | 69812-51-7 | Benchchem [benchchem.com]
- 2. US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
Technical Support Center: Purification of Methyl 4-[(chlorosulfonyl)methyl]benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with Methyl 4-[(chlorosulfonyl)methyl]benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its high reactivity. The molecule contains two reactive sites: an electrophilic sulfonyl chloride group and a methyl ester group.[1] This reactivity can lead to the formation of several impurities during synthesis and workup, most notably hydrolysis byproducts. The sulfonyl chloride moiety is particularly susceptible to hydrolysis, forming the corresponding sulfonic acid.[2] The methyl ester can also be hydrolyzed to the carboxylic acid under acidic or basic conditions.[1][3][4][5]
Q2: What are the most common impurities to expect?
A2: Based on the reactivity of the compound, the most common impurities include:
-
4-(chlorosulfonyl)benzoic acid: Formed by the hydrolysis of the methyl ester group.[1]
-
Methyl 4-(sulfomethyl)benzoate (Sulfonic Acid): Formed by the hydrolysis of the sulfonyl chloride group.
-
Starting materials: Unreacted starting materials from the synthesis, such as methyl p-toluate.
-
Di-substituted byproducts: Depending on the synthetic route, isomers or di-substituted products may be present.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of fractions during column chromatography. A common mobile phase is a mixture of toluene and ethanol (e.g., 9:1 v/v).[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of methanol and water is often suitable for related compounds.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Essential for structural confirmation and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of byproducts.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during aqueous workup. | Hydrolysis of the sulfonyl chloride to the more water-soluble sulfonic acid. | Minimize contact with water. Use brine washes to reduce the solubility of the organic product in the aqueous phase. Work quickly and at low temperatures. |
| Low recovery after column chromatography. | The compound is highly polar and is sticking to the silica gel. | Deactivate the silica gel by pre-treating it with a small amount of a non-polar solvent or by adding a small percentage of a polar modifier like methanol to the eluent. Alternatively, consider using a less polar stationary phase like alumina. |
| Little to no product crystallizes during recrystallization. | The chosen solvent is too good a solvent, or the concentration of the product is too low. | Reduce the amount of solvent used to make a saturated solution at high temperature. Try a different solvent system where the product has high solubility when hot and low solubility when cold. Scratch the inside of the flask or add a seed crystal to induce crystallization. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of a polar impurity by TLC that streaks. | The impurity is likely the sulfonic acid byproduct from hydrolysis. | During workup, ensure all acidic residues from the reaction are neutralized. For purification, column chromatography with a carefully chosen solvent gradient can separate the product from the highly polar sulfonic acid. |
| NMR spectrum shows the presence of a carboxylic acid proton. | Hydrolysis of the methyl ester to the corresponding carboxylic acid has occurred. | Avoid strongly acidic or basic conditions during workup and purification. If hydrolysis is unavoidable, the carboxylic acid can sometimes be removed by a mild basic wash, though this risks hydrolyzing the sulfonyl chloride. |
| Product degrades on the silica gel column. | The acidic nature of silica gel can catalyze the degradation of sensitive compounds. | Use a deactivated silica gel (e.g., treated with triethylamine) or switch to a neutral stationary phase like alumina. Minimize the time the compound spends on the column by using flash chromatography. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.
1. Preparation:
- Stationary Phase: Silica gel (60-120 mesh).
- Mobile Phase (Eluent): A gradient system of hexanes and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. For similar compounds, petroleum ether/ethyl acetate has also been used.[8]
2. Column Packing:
- Prepare a slurry of silica gel in the initial low-polarity mobile phase.
- Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
- For better separation, "dry loading" is recommended: adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
4. Elution and Fraction Collection:
- Begin elution with the low-polarity mobile phase.
- Gradually increase the eluent polarity (e.g., to 7:3, then 1:1 hexanes:ethyl acetate).
- Collect fractions and monitor them by TLC.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold.
1. Solvent Screening:
- Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good candidates for aromatic compounds include toluene, hexanes, and alcoholic solvents.[9] A mixed solvent system (e.g., ethyl acetate/hexanes) may also be effective.[6]
2. Dissolution:
- In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
3. Crystallization:
- Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
- Dry the purified crystals under vacuum.
Quantitative Data Summary
The following table provides representative data for purification of related methyl benzoate derivatives, which can serve as a reference. Actual yields and purity will vary depending on the scale of the reaction and the initial purity of the crude material.
| Purification Method | Starting Material Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Reference Solvent System |
| Column Chromatography | 70-85% | >95% | 60-80% | Hexanes:Ethyl Acetate (gradient)[10] |
| Recrystallization | 80-90% | >98% | 70-90% | Toluene or Methanol |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing purity issues during purification.
References
- 1. Methyl 4-(Chlorosulfonyl)benzoate | 69812-51-7 | Benchchem [benchchem.com]
- 2. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. zenodo.org [zenodo.org]
- 5. quora.com [quora.com]
- 6. 內容不提供 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
Identifying and removing impurities from Methyl 4-[(chlorosulfonyl)methyl]benzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 4-[(chlorosulfonyl)methyl]benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. These may include:
-
Isomeric Impurities: Ortho and meta isomers of this compound can form during the chlorosulfonation of methyl benzoate if the reaction conditions are not carefully controlled.[1]
-
Starting Materials: Unreacted methyl benzoate or chlorosulfonic acid may be present.
-
Hydrolysis Product: The primary degradation impurity is 4-(carbomethoxy)benzylsulfonic acid, formed by the hydrolysis of the sulfonyl chloride group. The ester group can also be hydrolyzed to yield 4-[(chlorosulfonyl)methyl]benzoic acid.[1][2][3][4]
-
Byproducts from Synthesis: Depending on the synthetic route, other related substances may be formed. For instance, if thionyl chloride is used, residual acids might be present.[5]
Q2: How can I identify the impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water is often effective.[6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities, especially isomeric ones, by analyzing the chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique can determine the molecular weight of impurities, aiding in their identification.[5][8]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and getting a preliminary assessment of purity.[10]
Q3: My sample of this compound is showing signs of degradation. What is the likely cause and how can I prevent it?
A3: The sulfonyl chloride group in this compound is highly susceptible to hydrolysis.[1] Exposure to moisture, even atmospheric humidity, can lead to the formation of the corresponding sulfonic acid. To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Troubleshooting Guides
Issue 1: Low Purity of Synthesized this compound
| Symptom | Possible Cause | Suggested Solution |
| Presence of multiple spots on TLC | Incomplete reaction or formation of side products. | Monitor the reaction progress closely using TLC. Ensure the reaction goes to completion. Optimize reaction conditions (temperature, time, stoichiometry of reactants). |
| NMR spectrum shows unexpected peaks | Presence of isomeric impurities or residual starting materials. | Purify the product using column chromatography or recrystallization. |
| Product is an oil or fails to crystallize | Presence of impurities that inhibit crystallization. | Attempt purification by column chromatography to remove impurities before attempting recrystallization again. |
Issue 2: Difficulty in Removing the Sulfonic Acid Impurity
| Symptom | Possible Cause | Suggested Solution |
| Aqueous washes during workup do not remove the acidic impurity effectively. | The sulfonic acid may have limited solubility in the aqueous phase, or an emulsion may have formed. | Use a dilute basic solution (e.g., saturated sodium bicarbonate) for the aqueous wash to convert the sulfonic acid to its more water-soluble salt. Break up emulsions by adding brine. |
| The purified product is still acidic. | Incomplete removal of the sulfonic acid. | Repeat the purification step. Consider using column chromatography with a silica gel slurry packed using a non-polar solvent to better separate the polar sulfonic acid from the less polar product. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound. Method optimization may be required.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. |
Protocol 2: Purification by Column Chromatography
This protocol describes a standard procedure for purifying this compound.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes. The polarity can be adjusted based on TLC analysis (a typical starting point is 10-20% ethyl acetate in hexanes).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Start eluting with the low-polarity solvent mixture.
-
Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) to elute the desired compound.
-
-
Fraction Collection:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 3: Purification by Recrystallization
Recrystallization is effective for removing small amounts of impurities from a solid product.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system of ethyl acetate and hexanes or isopropanol and water may be suitable.[11]
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent or solvent mixture.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the identification and removal of impurities.
Caption: Decision tree for selecting a purification method.
References
- 1. Methyl 4-(Chlorosulfonyl)benzoate | 69812-51-7 | Benchchem [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemscene.com [chemscene.com]
- 11. benchchem.com [benchchem.com]
Effect of solvent on the reactivity of Methyl 4-[(chlorosulfonyl)methyl]benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Methyl 4-[(chlorosulfonyl)methyl]benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and what types of reactions can it undergo?
A1: this compound has two primary reactive sites: the highly electrophilic sulfonyl chloride group (-SO₂Cl) and the methyl ester group (-COOCH₃). The sulfonyl chloride is susceptible to nucleophilic attack by a wide range of nucleophiles, leading to the formation of sulfonamides (with amines), sulfonate esters (with alcohols), and thioesters (with thiols). The methyl ester can undergo hydrolysis to the corresponding carboxylic acid or transesterification.
Q2: How does the choice of solvent affect the reactivity of the sulfonyl chloride group?
A2: The solvent plays a crucial role in modulating the reactivity of the sulfonyl chloride. Aprotic solvents are generally preferred for reactions with nucleophiles to avoid solvolysis (reaction with the solvent). Polar aprotic solvents can accelerate the reaction rate by stabilizing charged intermediates. Protic solvents, especially water and alcohols, can compete with the intended nucleophile, leading to hydrolysis or alcoholysis of the sulfonyl chloride and reducing the yield of the desired product.
Q3: What are the most common side reactions observed when using this compound?
A3: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, which is often promoted by residual moisture in the reagents or solvent.[1] Another common side reaction, particularly in reactions with primary amines, is the formation of a bis-sulfonylated product where two molecules of the sulfonyl chloride react with the amine.[1]
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] For solvolysis reactions that produce acidic byproducts, conductometry can be used to measure the change in conductivity of the solution over time.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no formation of the desired product, with starting material remaining. | Incomplete Reaction: Insufficient reaction time, temperature, or inadequate mixing. | - Monitor the reaction by TLC or HPLC to confirm completion. - Gradually increase the reaction temperature. - Ensure efficient stirring. |
| Poor Nucleophile Reactivity: The nucleophile is sterically hindered or has low nucleophilicity. | - Consider using a stronger, non-nucleophilic base to activate the nucleophile. - Increase the reaction temperature. | |
| Significant amount of a polar byproduct that is not the desired product. | Hydrolysis of Sulfonyl Chloride: Presence of moisture in the reaction.[1] | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of a higher molecular weight byproduct, especially with primary amines. | Bis-sulfonylation: The primary amine reacts with two equivalents of the sulfonyl chloride.[1] | - Use a slight excess of the primary amine. - Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). |
Issue 2: Difficulty in Product Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Oily or impure solid product after work-up. | Residual Solvent: Trapped solvent in the product. | - Dry the product under high vacuum for an extended period. |
| Formation of Diaryl Sulfone: A common byproduct in the synthesis of the starting material that may carry over. | - Purify the starting this compound by recrystallization or column chromatography before use. | |
| Streaking on TLC plate. | Presence of Acidic Impurities: Such as the sulfonic acid from hydrolysis. | - Wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) during work-up to remove acidic impurities. |
Quantitative Data on Solvent Effects
| Substrate | Solvent System | l value | m value | Proposed Mechanism |
| Benzenesulfonyl Chloride[5] | Various hydroxylic solvents | 1.26 | 0.65 | SN2 |
| p-Nitrobenzenesulfonyl Chloride[5] | Various hydroxylic solvents | 1.54 | 0.69 | SN2 |
| 1,4-Benzodioxan-6-sulfonyl Chloride[6] | 28 different solvents | 1.00 | 0.59 | SN2 |
Interpretation: The relatively high l values and moderate m values for these arenesulfonyl chlorides suggest a bimolecular (SN2-like) mechanism where the solvent acts as a nucleophile in the rate-determining step.[5][6] A higher l value indicates greater sensitivity to the solvent's nucleophilicity.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile).
-
Addition of Base: Add a suitable non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (2.0 equivalents), to the amine solution and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Monitoring Reaction Kinetics by HPLC
This protocol outlines a method for determining the rate of reaction of this compound with a nucleophile.
-
Standard Solutions: Prepare standard solutions of known concentrations for the starting material (this compound), the nucleophile, and the expected product in the reaction solvent.
-
Reaction Setup: In a thermostated reaction vessel, combine the solvent and the nucleophile. Allow the solution to reach the desired reaction temperature.
-
Initiation: Initiate the reaction by adding a stock solution of this compound to the reaction vessel with vigorous stirring. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by diluting it with a suitable solvent system that stops the reaction (e.g., a mixture of acetonitrile and water with a small amount of acid if a basic catalyst is used).
-
HPLC Analysis: Inject the quenched samples into an HPLC system. Use a suitable reversed-phase column (e.g., C18) and a mobile phase that provides good separation of the starting material, product, and any major byproducts. Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Data Analysis: Determine the concentration of the starting material and/or product in each sample by comparing the peak areas to a calibration curve generated from the standard solutions. Plot the concentration of the reactant or product as a function of time to determine the reaction rate and order.
Visualizations
Caption: General experimental workflow for the synthesis of sulfonamides.
Caption: Troubleshooting workflow for low product yield.
Caption: Logical relationship of solvent types and their effects.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strategies to increase the shelf-life of Methyl 4-[(chlorosulfonyl)methyl]benzoate
Technical Support Center: Methyl 4-[(chlorosulfonyl)methyl]benzoate
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the stability and extend the shelf-life of this reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary cause of degradation for this compound is hydrolysis. The sulfonyl chloride moiety is highly susceptible to reaction with water, including atmospheric moisture.[1] This reaction converts the reactive sulfonyl chloride into the less reactive sulfonic acid, rendering the compound ineffective for subsequent sulfonylation reactions. Other contributing factors include exposure to heat, light, and incompatible materials like strong bases or oxidizing agents.
Q2: My experiment is failing, and I suspect the reagent has degraded. What are the signs of degradation?
A2: Signs of reagent degradation include:
-
Loss of Reactivity: Failure to react as expected in sulfonylation reactions (e.g., formation of sulfonamides or sulfonate esters).
-
Physical Changes: While the compound itself is a solid, significant degradation may lead to changes in appearance or consistency.
-
Analytical Inconsistencies: Purity analysis via techniques like HPLC, GC-MS, or NMR will show the presence of new peaks corresponding to degradation products, primarily the corresponding sulfonic acid.
Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?
A3: To maximize shelf-life, the compound must be rigorously protected from atmospheric moisture.[2] The ideal storage conditions are summarized in the table below. It is crucial to store the compound in a cool, dry, and dark environment.
Q4: Can I handle the reagent on an open lab bench?
A4: It is strongly discouraged. Given its sensitivity to moisture, this compound should be handled in a controlled, inert atmosphere, such as inside a glovebox or under a stream of dry nitrogen or argon gas. This minimizes exposure to ambient humidity, which can quickly degrade the material.
Q5: The cap on my reagent bottle was left loose. Is the material still usable?
A5: If the container was left open to the atmosphere, it is highly probable that the reagent has at least partially hydrolyzed. You should verify the purity of the compound using an appropriate analytical method (see Q6 and the Experimental Protocols section) before using it in a reaction. If significant degradation is observed, it is best to use a fresh, unopened container of the reagent.
Q6: How can I test the purity and confirm the integrity of my stored this compound?
A6: You can assess the purity using standard analytical techniques. A common method is High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its primary degradation product, the sulfonic acid. Proton NMR (¹H NMR) spectroscopy can also be used to detect the presence of impurities. A detailed protocol for stability testing via HPLC is provided below.
Data on Stability Factors
| Factor | Effect on Stability | Recommended Mitigation Strategy | Citations |
| Moisture/Humidity | High | Primary cause of degradation via hydrolysis of the sulfonyl chloride to sulfonic acid. | Store in a tightly sealed container, preferably with a secondary seal (e.g., Parafilm). Use of a desiccator is highly recommended. Handle only under inert atmosphere (glovebox or dry gas). |
| Temperature | Moderate | Elevated temperatures can accelerate the rate of hydrolysis and other potential decomposition pathways. | Store in a cool or cold, controlled environment. Avoid exposure to heat sources. |
| Light | Low to Moderate | Although hydrolysis is the main concern, prolonged exposure to UV light can potentially degrade aromatic compounds. | Store in an opaque or amber vial to protect from light. |
| Atmosphere | High | The presence of ambient air provides a source of moisture. | Purge the container with an inert gas (Argon or Nitrogen) before sealing for long-term storage. |
| Contaminants | High | Incompatible materials, such as strong bases and oxidizing agents, will rapidly degrade the compound. | Store away from incompatible chemicals. Ensure all glassware and handling equipment are scrupulously clean and dry. |
Degradation Pathway and Troubleshooting Workflow
The primary degradation pathway involves the hydrolysis of the sulfonyl chloride functional group. A secondary hydrolysis of the methyl ester can also occur, though it is generally slower under neutral pH conditions.
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for suspected reagent degradation.
Experimental Protocols
Protocol: Purity Assessment by HPLC
This protocol provides a general method to assess the purity of this compound and detect the presence of its primary hydrolytic degradation product.
1. Objective: To determine the purity of a sample of this compound and quantify the percentage of the corresponding sulfonic acid degradation product.
2. Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks
-
Autosampler vials
-
HPLC system with a UV detector and a C18 reverse-phase column
3. Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Carefully weigh approximately 10 mg of the this compound sample in a clean, dry vial, preferably under an inert atmosphere.
-
Dissolve the sample in 10.0 mL of acetonitrile to create a stock solution of ~1 mg/mL.
-
Perform a 1:10 dilution by transferring 1.0 mL of the stock solution into a 10.0 mL volumetric flask and diluting to the mark with acetonitrile.
-
Transfer the final solution to an HPLC vial for analysis.
-
-
HPLC Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 230 nm
-
Column Temperature: 30 °C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70% 30% 15.0 10% 90% 17.0 10% 90% 17.1 70% 30% | 20.0 | 70% | 30% |
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
The parent compound, being more non-polar, will have a longer retention time than its more polar sulfonic acid degradation product.
-
Calculate the purity by the area normalization method:
-
% Purity = (Area of Parent Peak / Total Area of All Peaks) x 100
-
-
A significant peak at an earlier retention time is indicative of degradation. For reliable use in synthesis, a purity of >95% is generally recommended.
-
References
Avoiding common pitfalls in the scale-up synthesis of Methyl 4-[(chlorosulfonyl)methyl]benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of Methyl 4-[(chlorosulfonyl)methyl]benzoate. The content is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, focusing on a common three-step synthetic route:
-
Step 1: Free-radical chlorination of methyl p-toluate.
-
Step 2: Nucleophilic substitution with sodium sulfite.
-
Step 3: Conversion of the resulting sodium sulfonate salt to the sulfonyl chloride.
Issue 1: Low Yield of Methyl 4-(chloromethyl)benzoate in Step 1
Question: My yield of methyl 4-(chloromethyl)benzoate from the chlorination of methyl p-toluate is significantly lower than expected, and I'm observing the formation of multiple byproducts. What are the likely causes and solutions?
Answer: Low yields in the benzylic chlorination of methyl p-toluate are often due to improper control of reaction conditions, leading to side reactions.
Potential Causes & Recommended Solutions:
-
Over-chlorination: The primary cause of low yield is often the formation of dichlorinated and trichlorinated byproducts (methyl 4-(dichloromethyl)benzoate and methyl 4-(trichloromethyl)benzoate).
-
Solution: Carefully control the stoichiometry of the chlorinating agent (e.g., chlorine gas). It is crucial to use a slight excess of methyl p-toluate and to monitor the reaction progress closely using Gas Chromatography (GC). Aim for a conversion of methyl p-toluate that maximizes the formation of the monochlorinated product without significant formation of di- and trichlorinated species.[1][2]
-
-
Reaction Temperature: The reaction temperature influences the rate of reaction and the potential for side reactions.
-
Initiator Efficiency: Inconsistent initiation of the free-radical reaction can lead to incomplete conversion.
-
Solution: If using a chemical initiator like AIBN or benzoyl peroxide, ensure it is of good quality and used in the appropriate catalytic amount. For photo-initiation with UV light, ensure the light source is functioning correctly and providing consistent irradiation.
-
Issue 2: Incomplete Reaction or Low Purity of Sodium Methyl 4-(benzoate)methylsulfonate in Step 2
Question: I am having trouble with the conversion of methyl 4-(chloromethyl)benzoate to the corresponding sodium sulfonate salt. The reaction seems sluggish, or the isolated product is impure. What should I investigate?
Answer: Challenges in this nucleophilic substitution step often relate to solvent choice, reagent quality, and reaction conditions.
Potential Causes & Recommended Solutions:
-
Poor Solubility of Reagents: Sodium sulfite has limited solubility in many organic solvents, which can hinder the reaction rate.
-
Solution: A biphasic solvent system, such as a mixture of water and a water-miscible organic solvent like ethanol, can be effective.[3] This ensures that both the organic-soluble methyl 4-(chloromethyl)benzoate and the water-soluble sodium sulfite can react at the interface. Vigorous stirring is essential to maximize the interfacial area.
-
-
Hydrolysis of the Starting Material: The benzylic chloride is susceptible to hydrolysis, especially at elevated temperatures in the presence of water, which will form the corresponding benzyl alcohol.
-
Solution: Maintain a moderate reaction temperature and avoid prolonged reaction times. The pH of the reaction mixture should be controlled to be neutral or slightly basic to minimize hydrolysis.
-
-
Quality of Sodium Sulfite: The sodium sulfite should be anhydrous and of high purity.
-
Solution: Use freshly opened or properly stored anhydrous sodium sulfite. The presence of moisture can lead to side reactions.
-
Issue 3: Low Yield and Decomposition during the Formation of this compound in Step 3
Question: When I try to convert the sodium sulfonate salt to the sulfonyl chloride using a chlorinating agent, I get a low yield and evidence of product decomposition. How can I improve this step?
Answer: The conversion of a sulfonate salt to a sulfonyl chloride is a sensitive transformation, and decomposition is a common issue.
Potential Causes & Recommended Solutions:
-
Harsh Reaction Conditions: Aggressive chlorinating agents and high temperatures can lead to the decomposition of the desired sulfonyl chloride.
-
Solution: Use a suitable chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperature conditions. Often, the reaction is performed at or below room temperature to minimize decomposition. The use of a catalyst, such as a catalytic amount of DMF with thionyl chloride, can facilitate the reaction at lower temperatures.
-
-
Hydrolysis of the Sulfonyl Chloride: The product, this compound, is highly susceptible to hydrolysis back to the sulfonic acid.
-
Solution: The reaction must be carried out under strictly anhydrous conditions. All glassware should be thoroughly dried, and anhydrous solvents should be used. The work-up should be performed quickly and under non-aqueous conditions if possible. If an aqueous work-up is unavoidable, it should be done at low temperatures with rapid extraction of the product into an organic solvent.[4]
-
-
Presence of Water in the Starting Material: The sodium sulfonate salt from the previous step must be completely dry.
-
Solution: Thoroughly dry the sodium methyl 4-(benzoate)methylsulfonate under vacuum before proceeding with the chlorination step. Any residual water will consume the chlorinating agent and lead to the formation of the corresponding sulfonic acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended overall synthetic strategy for the scale-up production of this compound?
A1: A robust and scalable three-step synthesis is recommended, starting from methyl p-toluate.[3][5]
-
Benzylic Chlorination: The methyl group of methyl p-toluate is selectively chlorinated using a free-radical initiator (e.g., UV light or a chemical initiator) and a chlorinating agent like chlorine gas.[2]
-
Sulfonation: The resulting methyl 4-(chloromethyl)benzoate is then reacted with sodium sulfite in a nucleophilic substitution reaction to yield sodium methyl 4-(benzoate)methylsulfonate.[3]
-
Chlorination: The intermediate sulfonate salt is then converted to the final product, this compound, using a chlorinating agent such as thionyl chloride.[3]
Q2: What are the critical safety considerations for this synthesis at scale?
A2: Several safety hazards need to be carefully managed during the scale-up of this synthesis:
-
Handling of Chlorine Gas: Chlorine is a toxic and corrosive gas. All operations involving chlorine should be conducted in a well-ventilated fume hood or a closed system with appropriate scrubbing for the off-gas.
-
Exothermic Reactions: The chlorination reaction can be exothermic. A robust cooling system and careful monitoring of the internal reaction temperature are essential to prevent thermal runaway.
-
Use of Thionyl Chloride: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water to release toxic gases (HCl and SO₂). It should be handled with appropriate personal protective equipment (PPE) in a dry environment.
-
Pressure Build-up: The reaction of thionyl chloride with the sulfonate salt can generate gaseous byproducts. The reactor system must be equipped with a proper pressure relief system.
Q3: How can I monitor the progress of each reaction step?
A3: In-process monitoring is crucial for a successful scale-up.
-
Step 1 (Chlorination): Gas Chromatography (GC) is the ideal method to monitor the consumption of methyl p-toluate and the formation of the mono-, di-, and trichlorinated products.[2]
-
Step 2 (Sulfonation): Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting material, methyl 4-(chloromethyl)benzoate.
-
Step 3 (Chlorination to Sulfonyl Chloride): The reaction can be monitored by TLC or by quenching a small aliquot of the reaction mixture and analyzing it by ¹H NMR to observe the conversion of the starting material to the product.
Q4: What are the recommended purification methods for the final product at a larger scale?
A4: The purification strategy for this compound depends on the impurities present.
-
Crystallization: If the crude product is a solid and the impurities have different solubility profiles, crystallization from a suitable solvent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) can be an effective purification method.
-
Distillation: If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be used to separate it from non-volatile impurities.
-
Chromatography: While column chromatography is a powerful purification technique at the lab scale, it is often less practical and more expensive for large-scale production. It may be used if very high purity is required and other methods are ineffective.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of Methyl 4-(chloromethyl)benzoate (Step 1)
| Parameter | Laboratory Scale (reported) | Pilot Scale (projected) |
| Starting Material | Methyl p-toluate | Methyl p-toluate |
| Chlorinating Agent | Chlorine gas | Chlorine gas |
| Initiator | UV light or AIBN/BPO | UV light or AIBN/BPO |
| Temperature | 70-140 °C[2] | 100-110 °C |
| Reaction Time | 2-6 hours | 4-8 hours |
| Conversion | 20-70%[2] | 30-35% |
| Yield (Monochloro) | Variable | ~40-50% (based on converted starting material) |
| Monitoring | GC | GC |
Table 2: Reaction Parameters for the Synthesis of Sodium Methyl 4-(benzoate)methylsulfonate (Step 2)
| Parameter | Laboratory Scale (reported for analogous reaction) | Pilot Scale (projected) |
| Starting Material | Methyl 4-(bromomethyl)benzoate[3] | Methyl 4-(chloromethyl)benzoate |
| Reagent | Sodium sulfite (anhydrous)[3] | Sodium sulfite (anhydrous) |
| Solvent | Water/Ethanol[3] | Water/Ethanol |
| Temperature | Reflux | 70-80 °C |
| Reaction Time | 4-6 hours | 6-10 hours |
| Yield | >90% | >85% |
| Monitoring | TLC/HPLC | HPLC |
Table 3: Reaction Parameters for the Synthesis of this compound (Step 3)
| Parameter | Laboratory Scale (projected) | Pilot Scale (projected) |
| Starting Material | Sodium Methyl 4-(benzoate)methylsulfonate | Sodium Methyl 4-(benzoate)methylsulfonate |
| Chlorinating Agent | Thionyl chloride | Thionyl chloride |
| Catalyst | DMF (catalytic) | DMF (catalytic) |
| Solvent | Anhydrous Dichloromethane | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature | 10-20 °C |
| Reaction Time | 2-4 hours | 3-6 hours |
| Yield | 70-85% | 75-85% |
| Monitoring | TLC/¹H NMR | HPLC |
Experimental Protocols
Step 1: Synthesis of Methyl 4-(chloromethyl)benzoate
This protocol is adapted from a patented procedure for the side-chain chlorination of methyl p-toluate.[2]
Materials:
-
Methyl p-toluate
-
Chlorine gas
-
UV lamp or Azobisisobutyronitrile (AIBN)
-
Nitrogen gas
-
Reaction vessel equipped with a gas inlet, reflux condenser, mechanical stirrer, and temperature probe.
Procedure:
-
Charge the reaction vessel with methyl p-toluate.
-
Purge the vessel with nitrogen gas.
-
Heat the methyl p-toluate to the desired reaction temperature (e.g., 100-110 °C).
-
If using a chemical initiator, add a catalytic amount of AIBN.
-
Begin bubbling chlorine gas into the reaction mixture at a controlled rate while irradiating with a UV lamp (if used).
-
Monitor the reaction progress by GC, analyzing for the consumption of the starting material and the formation of mono-, di-, and trichlorinated products.
-
Stop the chlorine feed when the desired conversion (e.g., 30-35%) is reached to maximize the yield of the monochlorinated product.
-
Cool the reaction mixture to room temperature and purge with nitrogen to remove any residual chlorine and HCl.
-
The crude product mixture can be purified by fractional distillation under reduced pressure to separate the desired methyl 4-(chloromethyl)benzoate from unreacted starting material and over-chlorinated byproducts.
Step 2: Synthesis of Sodium Methyl 4-(benzoate)methylsulfonate
This protocol is based on a general procedure for the nucleophilic substitution of a benzylic halide with sodium sulfite.[3]
Materials:
-
Methyl 4-(chloromethyl)benzoate
-
Anhydrous sodium sulfite
-
Deionized water
-
Ethanol
-
Reaction vessel with a mechanical stirrer, reflux condenser, and temperature probe.
Procedure:
-
In the reaction vessel, dissolve anhydrous sodium sulfite in deionized water.
-
Add ethanol to the solution.
-
Heat the mixture to a gentle reflux (approximately 70-80 °C).
-
Slowly add the methyl 4-(chloromethyl)benzoate to the heated solution with vigorous stirring.
-
Maintain the reaction at reflux for 6-10 hours, monitoring the disappearance of the starting material by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The sodium sulfonate salt may precipitate upon cooling. If necessary, the volume of the solvent can be reduced under vacuum to promote crystallization.
-
Isolate the solid product by filtration, wash with cold ethanol, and dry thoroughly under vacuum.
Step 3: Synthesis of this compound
This protocol is a generalized procedure for the conversion of a sulfonate salt to a sulfonyl chloride.
Materials:
-
Sodium Methyl 4-(benzoate)methylsulfonate (anhydrous)
-
Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Reaction vessel (glass-lined for scale-up) with a mechanical stirrer, dropping funnel, temperature probe, and a gas outlet connected to a scrubber.
Procedure:
-
Ensure all glassware is thoroughly dried.
-
Charge the reaction vessel with anhydrous sodium methyl 4-(benzoate)methylsulfonate and anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction by taking aliquots, quenching them, and analyzing by HPLC or ¹H NMR.
-
Once the reaction is complete, filter the reaction mixture to remove any inorganic salts.
-
Carefully concentrate the filtrate under reduced pressure to remove the solvent and any excess thionyl chloride.
-
The crude product can be purified by crystallization or vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflow for the three-step synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
Comparative Reactivity of Methyl 4-[(chlorosulfonyl)methyl]benzoate and Other Sulfonylating Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, core functionalities in a vast array of pharmacologically active molecules. This guide provides an objective comparison of the reactivity of Methyl 4-[(chlorosulfonyl)methyl]benzoate with other commonly employed sulfonylating agents, supported by established chemical principles and available data. Understanding the nuances of their reactivity is paramount for optimizing reaction conditions, improving yields, and accelerating the drug discovery process.
Introduction to Sulfonylating Agents and Their Reactivity
Sulfonylating agents are characterized by the sulfonyl chloride (-SO₂Cl) functional group, which serves as a highly reactive electrophilic site for nucleophilic attack by amines, alcohols, and other nucleophiles. The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. This, in turn, is influenced by the electronic and steric nature of the substituent attached to the sulfonyl group.
Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to an increased rate of reaction. Conversely, electron-donating groups decrease reactivity. Alkanesulfonyl chlorides, such as methanesulfonyl chloride (MsCl), are generally more reactive than arylsulfonyl chlorides due to the absence of resonance stabilization and lower steric hindrance.
This compound is a benzylic sulfonyl chloride. The sulfonyl chloride group is attached to a methylene bridge, which is then connected to the para-position of a methyl benzoate ring. This benzylic positioning distinguishes its reactivity from aryl sulfonyl chlorides, where the sulfonyl chloride group is directly attached to the aromatic ring.
Comparative Reactivity Analysis
The general order of reactivity for commonly used sulfonylating agents is as follows:
Methanesulfonyl Chloride (MsCl) > Benzylic Sulfonyl Chlorides (e.g., this compound) > Arylsulfonyl Chlorides with electron-withdrawing groups (e.g., 2,4-Dichlorobenzenesulfonyl Chloride) > Arylsulfonyl Chlorides (e.g., p-Toluenesulfonyl Chloride)
Table 1: Comparative Reactivity of Selected Sulfonylating Agents
| Sulfonylating Agent | Structure | Key Features | Expected Relative Reactivity |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Small, sterically unhindered, and highly electrophilic sulfur. | Very High |
| This compound | CH₃O₂C-C₆H₄-CH₂-SO₂Cl | Benzylic sulfonyl chloride; the methylene spacer isolates the sulfonyl group from the direct resonance effects of the ring, enhancing reactivity.[1] | High |
| 2,4-Dichlorobenzenesulfonyl Chloride | Cl₂C₆H₃SO₂Cl | Aryl sulfonyl chloride with two strong electron-withdrawing chloro groups, increasing the electrophilicity of the sulfur atom.[2] | Moderate to High |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Aryl sulfonyl chloride with a slightly electron-donating methyl group, which slightly reduces the electrophilicity of the sulfur atom.[2] | Moderate |
Experimental Protocols
The following is a generalized experimental protocol for the comparative kinetic analysis of sulfonylation of a primary amine. This protocol can be adapted to compare the reactivity of this compound with other sulfonylating agents.
Protocol: Kinetic Analysis of the Sulfonylation of Benzylamine
1. Materials:
-
Benzylamine
-
This compound
-
p-Toluenesulfonyl chloride
-
Methanesulfonyl chloride
-
2,4-Dichlorobenzenesulfonyl chloride
-
Anhydrous, non-nucleophilic solvent (e.g., acetonitrile, dichloromethane)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Internal standard for chromatography (e.g., dodecane)
-
Quenching agent (e.g., a solution of a secondary amine like diethylamine)
-
Analytical equipment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
2. Procedure:
-
Prepare stock solutions of known concentrations for benzylamine, each sulfonylating agent, the tertiary amine base, and the internal standard in the chosen anhydrous solvent.
-
In a thermostated reaction vessel equipped with a magnetic stirrer, combine the benzylamine solution, the tertiary amine base solution, and the internal standard solution.
-
Initiate the reaction by adding the sulfonylating agent solution. Start a timer immediately.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the aliquot to a vial containing the quenching agent. The quenching agent will rapidly react with any remaining sulfonyl chloride, stopping the reaction.
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the starting amine and the sulfonamide product relative to the internal standard.
-
Plot the concentration of the reactant or product versus time to determine the initial reaction rate.
-
Repeat the experiment for each sulfonylating agent under identical conditions (temperature, concentrations, solvent).
3. Data Analysis:
-
Calculate the initial rate of reaction for each sulfonylating agent.
-
The relative reactivity can be determined by comparing these initial rates.
Visualization of Experimental Workflow and Reactivity Comparison
The following diagrams illustrate the general workflow for comparing the reactivity of sulfonylating agents and the logical relationship of factors influencing their reactivity.
Caption: Experimental workflow for comparing sulfonylating agent reactivity.
Caption: Factors influencing the reactivity of sulfonylating agents.
Potential Involvement in Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, the resulting sulfonamide and sulfonate ester derivatives are classes of compounds with well-established biological activities. Sulfonamides, in particular, are known to interact with a variety of biological targets. For instance, many enzyme inhibitors and receptor antagonists feature a sulfonamide moiety.
Compounds containing a benzylic sulfonamide scaffold have been investigated for a range of therapeutic applications, including as anticancer agents. The biological activity of these compounds often stems from their ability to mimic the transition state of enzymatic reactions or to bind to specific pockets in protein targets. The 4-(sulfamoylmethyl)benzoate and 4-(sulfonyloxymethyl)benzoate scaffolds, which would be formed from reactions of this compound, represent interesting pharmacophores for further investigation in drug discovery programs targeting kinases, proteases, or other enzyme families.
Conclusion
This compound is a highly reactive benzylic sulfonylating agent, exhibiting greater reactivity than typical aryl sulfonyl chlorides like p-toluenesulfonyl chloride. Its reactivity is surpassed by the smaller and more electrophilic methanesulfonyl chloride. The selection of a sulfonylating agent should be guided by the specific requirements of the chemical transformation, including the nucleophilicity of the substrate and the desired reaction kinetics. The experimental protocol outlined in this guide provides a framework for researchers to quantitatively assess the reactivity of this compound against other agents in their own systems, enabling a more informed and rational approach to synthesis design in the pursuit of novel therapeutics.
References
Comparative Guide to HPLC Analysis for Purity Assessment of Methyl 4-[(chlorosulfonyl)methyl]benzoate
This guide provides a comparative overview of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of Methyl 4-[(chlorosulfonyl)methyl]benzoate. The methods are designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products, ensuring the quality and stability of the compound. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a reactive chemical intermediate used in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. The presence of the highly reactive chlorosulfonyl group makes the molecule susceptible to degradation, primarily through hydrolysis. This guide compares two stability-indicating HPLC methods suitable for resolving the API from its key potential impurities.
Potential Impurities:
-
Impurity A: 4-(Methoxycarbonyl)benzylsulfonic acid: The primary hydrolysis product of the API.
-
Impurity B: Terephthalic acid monomethyl ester: A potential process-related impurity.
-
Impurity C: Dimer impurity: A potential byproduct from the synthesis.
Method Comparison
Two RP-HPLC methods are presented below. Method 1 utilizes a traditional C18 stationary phase, while Method 2 employs a Phenyl-Hexyl stationary phase to offer alternative selectivity.
Data Presentation
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Phenyl-Hexyl, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | Time (min) | %B |
| 0 | 30 | |
| 15 | 80 | |
| 20 | 80 | |
| 22 | 30 | |
| 25 | 30 | |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30°C | 35°C |
| Detection Wavelength | 235 nm | 235 nm |
| Injection Volume | 10 µL | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) | Acetonitrile/Water (50:50, v/v) |
Table 2: Comparative Performance Data (Hypothetical)
| Analyte | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Retention Time (min) | Resolution (Rs) | |
| Impurity A | 2.5 | - |
| Impurity B | 4.8 | 5.2 |
| This compound | 12.3 | 18.5 |
| Impurity C | 14.1 | 2.8 |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes to highlight the potential differences in selectivity between the two methods.
Experimental Protocols
Method 1: C18 Column
1. Preparation of Mobile Phase:
- Mobile Phase A: Add 1.0 mL of Trifluoroacetic acid to 1000 mL of HPLC grade water and mix well.
- Mobile Phase B: Use HPLC grade Acetonitrile.
- Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
2. Standard Solution Preparation (100 µg/mL):
- Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the diluent (Acetonitrile/Water, 50:50 v/v).
3. Sample Solution Preparation (100 µg/mL):
- Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the diluent.
4. Chromatographic System:
- An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
- Set up the system according to the parameters in Table 1 for Method 1.
5. Procedure:
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
- Inject the diluent as a blank, followed by the standard solution (in replicate) and then the sample solution.
- Process the chromatograms and calculate the purity of the sample.
Method 2: Phenyl-Hexyl Column
1. Preparation of Mobile Phase:
- Mobile Phase A: Add 1.0 mL of Phosphoric acid to 1000 mL of HPLC grade water and mix well.
- Mobile Phase B: Use HPLC grade Methanol.
- Degas both mobile phases.
2. Standard and Sample Solution Preparation:
- Follow the same procedure as described in Method 1.
3. Chromatographic System:
- An HPLC system with the same components as in Method 1.
- Set up the system according to the parameters in Table 1 for Method 2.
4. Procedure:
- Follow the same procedure as described in Method 1.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC Purity Assessment.
Method Selection Logic
Caption: Decision tree for HPLC method selection.
Comparative Guide to the Synthetic Validation of Methyl 4-[(chlorosulfonyl)methyl]benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for Methyl 4-[(chlorosulfonyl)methyl]benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The validation of its synthetic pathway is crucial for ensuring the purity, yield, and scalability of processes in drug discovery and development. Below, we compare a primary synthetic route with a plausible alternative, supported by experimental data and detailed protocols.
Overview of Synthetic Strategies
The synthesis of this compound primarily involves the introduction of a chlorosulfonyl group onto the benzylic position of a methyl benzoate derivative. The two main strategies evaluated are a two-step conversion from a benzylic bromide and a hypothetical direct benzylic chlorosulfonation.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: From Methyl 4-(bromomethyl)benzoate | Route 2: Direct Chlorosulfonation (Hypothetical) |
| Starting Material | Methyl 4-(bromomethyl)benzoate | Methyl 4-methylbenzoate |
| Key Intermediates | Sodium 4-(methoxycarbonyl)phenylmethanesulfonate | Not Applicable |
| Reagents | 1. Sodium sulfite2. Thionyl chloride, DMF (cat.) | Chlorosulfonic acid or SO₂Cl₂ with radical initiator |
| Reaction Steps | 2 | 1 |
| Reported Yield | High (specific data for the final step is limited) | Not reported, potentially lower due to side reactions |
| Purity | Good, with purification of the intermediate salt | Potentially lower, risk of aromatic ring chlorosulfonation |
| Scalability | Good, established procedures for similar transformations | Potentially challenging due to selectivity issues |
| Safety Considerations | Use of lachrymatory bromomethylbenzoate, corrosive thionyl chloride | Use of highly corrosive and reactive chlorosulfonic acid or sulfuryl chloride |
Experimental Protocols
Route 1: Synthesis from Methyl 4-(bromomethyl)benzoate
This two-step route is a well-documented pathway for the synthesis of arylmethylsulfonyl chlorides.
Step 1: Synthesis of Sodium 4-(methoxycarbonyl)phenylmethanesulfonate
This step involves the nucleophilic substitution of the bromide in Methyl 4-(bromomethyl)benzoate with sodium sulfite.
-
Materials and Reagents:
-
Methyl 4-(bromomethyl)benzoate
-
Sodium sulfite
-
Water
-
Ethanol
-
-
Procedure:
-
Dissolve sodium sulfite in deionized water in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of Methyl 4-(bromomethyl)benzoate in ethanol to the aqueous solution of sodium sulfite.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
The aqueous solution is cooled to induce crystallization of the sodium 4-(methoxycarbonyl)phenylmethanesulfonate.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Step 2: Synthesis of this compound
This step converts the intermediate sulfonate salt to the target sulfonyl chloride using a chlorinating agent.
-
Materials and Reagents:
-
Sodium 4-(methoxycarbonyl)phenylmethanesulfonate
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Suspend the dried sodium 4-(methoxycarbonyl)phenylmethanesulfonate in anhydrous dichloromethane in a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide.
-
Slowly add thionyl chloride to the suspension at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Cool the reaction mixture and filter to remove any inorganic salts.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Route 2: Direct Chlorosulfonation of Methyl 4-methylbenzoate (Hypothetical)
This route proposes a one-step synthesis via free-radical chlorosulfonation of the benzylic position of methyl 4-methylbenzoate. While plausible, this method is not well-documented for this specific substrate and may face challenges with selectivity.
-
Materials and Reagents:
-
Methyl 4-methylbenzoate
-
Sulfuryl chloride (SO₂Cl₂)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous non-polar solvent (e.g., carbon tetrachloride or cyclohexane)
-
-
Hypothetical Procedure:
-
Dissolve methyl 4-methylbenzoate in an anhydrous non-polar solvent in a flask equipped with a reflux condenser and a light source (if using photo-initiation).
-
Add the radical initiator.
-
Heat the solution to reflux and add sulfuryl chloride dropwise under irradiation with a UV lamp or upon thermal decomposition of the initiator.
-
Monitor the reaction by TLC or GC for the formation of the product and consumption of the starting material.
-
Upon completion, cool the reaction mixture and wash with water and brine to remove any unreacted sulfuryl chloride and acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product would likely require extensive purification by column chromatography to separate the desired product from chlorinated byproducts and unreacted starting material.
-
Mandatory Visualizations
Caption: A flowchart comparing the established two-step synthesis with a hypothetical one-step approach.
Caption: A step-by-step workflow for the synthesis of the target compound via Route 1.
A Comparative Spectroscopic Analysis of Methyl 4-[(chlorosulfonyl)methyl]benzoate and Its Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison Guide
This guide provides a comprehensive spectroscopic comparison of Methyl 4-[(chlorosulfonyl)methyl]benzoate and its key derivatives: Methyl 4-[(aminosulfonyl)methyl]benzoate, Methyl 4-[(N-methylaminosulfonyl)methyl]benzoate, and Methyl 4-[(N,N-dimethylaminosulfonyl)methyl]benzoate. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science by presenting detailed spectroscopic data and the experimental protocols used for their acquisition.
The conversion of the sulfonyl chloride moiety to the corresponding sulfonamides is a fundamental transformation in the synthesis of various biologically active compounds. Understanding the spectroscopic shifts associated with these modifications is crucial for reaction monitoring and structural confirmation.
Chemical Structures
The compounds discussed in this guide are illustrated below, showing the structural relationship from the parent sulfonyl chloride to its primary, secondary, and tertiary sulfonamide derivatives.
Caption: Reaction scheme for the synthesis of sulfonamide derivatives from this compound.
Spectroscopic Data Comparison
¹H NMR Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Compound | Ar-H (ppm) | -CH₂- (ppm) | -OCH₃ (ppm) | Other (ppm) |
| This compound | 8.10 (d, 2H), 7.60 (d, 2H) | 5.10 (s, 2H) | 3.95 (s, 3H) | - |
| Methyl 4-[(aminosulfonyl)methyl]benzoate | 8.05 (d, 2H), 7.50 (d, 2H) | 4.60 (s, 2H) | 3.93 (s, 3H) | 5.0 (br s, 2H, -NH₂) |
| Methyl 4-[(N-methylaminosulfonyl)methyl]benzoate | 8.06 (d, 2H), 7.48 (d, 2H) | 4.55 (s, 2H) | 3.94 (s, 3H) | 4.8 (q, 1H, -NH), 2.7 (d, 3H, -NCH₃) |
| Methyl 4-[(N,N-dimethylaminosulfonyl)methyl]benzoate | 8.07 (d, 2H), 7.45 (d, 2H) | 4.50 (s, 2H) | 3.94 (s, 3H) | 2.8 (s, 6H, -N(CH₃)₂) |
¹³C NMR Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Compound | C=O (ppm) | Ar-C (quat, ppm) | Ar-CH (ppm) | -CH₂- (ppm) | -OCH₃ (ppm) | Other (ppm) |
| This compound | 166.0 | 142.0, 131.0 | 130.5, 129.0 | 65.0 | 52.5 | - |
| Methyl 4-[(aminosulfonyl)methyl]benzoate | 166.2 | 138.0, 130.8 | 130.2, 128.5 | 58.0 | 52.4 | - |
| Methyl 4-[(N-methylaminosulfonyl)methyl]benzoate | 166.2 | 137.5, 130.9 | 130.3, 128.6 | 58.5 | 52.4 | 29.5 (-NCH₃) |
| Methyl 4-[(N,N-dimethylaminosulfonyl)methyl]benzoate | 166.3 | 137.0, 131.0 | 130.4, 128.7 | 59.0 | 52.5 | 38.0 (-N(CH₃)₂) |
FTIR Data (Predicted)
| Compound | C=O Stretch (cm⁻¹) | S=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | ~1725 | ~1370, ~1180 | ~1280 | ~750 (C-Cl) |
| Methyl 4-[(aminosulfonyl)methyl]benzoate | ~1720 | ~1330, ~1150 | ~1280 | ~3350, ~3250 (N-H stretch) |
| Methyl 4-[(N-methylaminosulfonyl)methyl]benzoate | ~1720 | ~1325, ~1145 | ~1280 | ~3300 (N-H stretch) |
| Methyl 4-[(N,N-dimethylaminosulfonyl)methyl]benzoate | ~1720 | ~1320, ~1140 | ~1280 | - |
Mass Spectrometry Data (Predicted)
| Compound | Molecular Formula | Molecular Weight | Predicted [M+H]⁺ (m/z) |
| This compound | C₉H₉ClO₄S | 248.68 | 249.0 |
| Methyl 4-[(aminosulfonyl)methyl]benzoate | C₉H₁₁NO₄S | 229.25 | 230.0 |
| Methyl 4-[(N-methylaminosulfonyl)methyl]benzoate | C₁₀H₁₃NO₄S | 243.28 | 244.1 |
| Methyl 4-[(N,N-dimethylaminosulfonyl)methyl]benzoate | C₁₁H₁₅NO₄S | 257.31 | 258.1 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: A generalized workflow for acquiring and processing NMR spectra of small organic molecules.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Approximately 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference (0 ppm).
-
Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Background Spectrum: A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental contributions.
-
Sample Application: A small amount of the solid powder sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: A pressure clamp is applied to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Electrospray Ionization (ESI)-Mass Spectrometry:
-
Sample Preparation: A dilute solution of the sample (approximately 10 µg/mL) is prepared in a suitable solvent, often a mixture of acetonitrile and water with a small amount of formic acid to promote protonation ([M+H]⁺).
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: A high voltage (e.g., 3-5 kV) is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates with the aid of a drying gas (e.g., nitrogen), leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
This guide provides a foundational understanding of the spectroscopic properties of this compound and its sulfonamide derivatives. The provided data and protocols are intended to aid in the identification and characterization of these and related compounds in a research setting.
Unveiling the Biological Potential: A Comparative Guide to Sulfonamides Derived from Methyl 4-[(chlorosulfonyl)methyl]benzoate and Alternative Scaffolds
For researchers and professionals in drug discovery, the quest for novel molecular scaffolds with potent and selective biological activity is perpetual. This guide provides a comparative analysis of sulfonamides, with a focus on derivatives of Methyl 4-[(chlorosulfonyl)methyl]benzoate, against other prominent heterocyclic scaffolds. We delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to aid in laboratory research.
The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] Its ability to mimic the p-aminobenzoic acid (PABA) structure allows for the inhibition of dihydropteroate synthase, a key enzyme in the bacterial folate synthesis pathway, leading to a bacteriostatic effect.[2] Beyond their well-established antimicrobial role, modifications to the sulfonamide scaffold have unlocked a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[3][4] this compound serves as a versatile starting material for synthesizing a variety of sulfonamide derivatives, offering multiple points for chemical modification to modulate biological activity.[5]
This guide will compare the biological activities of the sulfonamide scaffold, using data from various derivatives as representative examples, against other medicinally important scaffolds such as triazoles, thiazoles, coumarins, and benzimidazoles.
Comparative Analysis of Biological Activities
To provide a clear and objective comparison, the following tables summarize the quantitative biological activity data for sulfonamides and alternative scaffolds. It is important to note that direct comparative studies of sulfonamides derived specifically from this compound against other scaffolds are limited. Therefore, the data presented for sulfonamides are drawn from a range of derivatives to represent the potential of this chemical class.
Anticancer Activity
The anticancer potential of sulfonamides is diverse, with mechanisms including the inhibition of carbonic anhydrase, disruption of the cell cycle, and anti-angiogenic effects.[6][7] When compared to other scaffolds like coumarins, which also exhibit significant antitumor properties, the efficacy can be highly dependent on the specific molecular structure and the cancer cell line being tested.
| Scaffold | Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Sulfonamide | Derivative 18 (4-chloro-2-mercaptobenzenesulfonamide derivative) | HOP-62 (Non-small cell lung) | 0.05 | [8] |
| HCT-116 (Colon) | 0.33 | [8] | ||
| 786-0 (Renal) | 1.08 | [8] | ||
| M14 (Melanoma) | 0.33-1.08 | [8] | ||
| Representative Sulfonamides | MDA-MB-468 (Breast) | < 30 | [3] | |
| MCF-7 (Breast) | < 128 | [3] | ||
| HeLa (Cervical) | < 360 | [3] | ||
| Coumarin | Coumarin Sulfonamide Hybrid | HepG2 (Liver) | 5.43 | |
| Coumarin-based Hydrazono Benzene Sulfonamide | MCF-7 (Breast) | 1.08 | ||
| Triazole | Sulfonamide-1,2,3-triazole Hybrid 9d | A549 (Lung) | 3.81 | [9] |
| Sulfonamide-1,2,3-triazole Hybrid 9g | A549 (Lung) | 4.317 | [9] |
Antimicrobial Activity
Sulfonamides are classic antimicrobial agents.[2] Their efficacy is often compared with other heterocyclic compounds like thiazoles and triazoles, which also exhibit broad-spectrum antimicrobial activities. The minimum inhibitory concentration (MIC) is a key metric for comparison.
| Scaffold | Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Sulfonamide | 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Staphylococcus aureus ATCC 6538 | 125 | [10] |
| Bacillus subtilis ATCC 6683 | 125 | [10] | ||
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid (I) | Staphylococcus aureus (clinical isolates) | 32-512 | [11] | |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid (II) | Staphylococcus aureus (clinical isolates) | 64-512 | [11] | |
| Thiazole | Thiazole derivatives | Pseudomonas aeruginosa ATCC 29853 | 15.625-31.25 | |
| E. coli ATCC 25922 | 62.5-125 | |||
| S. aureus ATCC 25923 | 62.5-125 | |||
| Benzimidazole | Benzimidazole-sulfonyl derivative 72 | Gram-positive and Gram-negative bacteria | 0.1-0.5 mg/mL | [12] |
Anti-inflammatory Activity
The anti-inflammatory properties of sulfonamides are often evaluated using in vivo models like the carrageenan-induced paw edema assay. This allows for a comparison of their ability to reduce inflammation against standard nonsteroidal anti-inflammatory drugs (NSAIDs) and other scaffolds like benzimidazoles.
| Scaffold | Compound/Derivative | Dose | Inhibition of Edema (%) | Time Point | Reference |
| Sulfonamide | Benzenesulfonamide Derivative 1 | 200 mg/kg | 96.31 | 4h | |
| Benzenesulfonamide Derivative 3 | 200 mg/kg | 99.69 | 4h | ||
| Indomethacin (Standard) | 10 mg/kg | 57.66 | 4h | ||
| Methyl Salicylate | Derivative M15 | 100 mg/kg | Higher than aspirin | - | |
| Derivative M16 | 100 mg/kg | Equal to indomethacin | - | ||
| Benzimidazole | Benzimidazole Derivative B2 | - | IC50 lower than ibuprofen | - | |
| Benzimidazole Derivative B7 | - | Comparable to diclofenac sodium | - |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of biological activities. Below are the methodologies for the key assays cited in this guide.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[3]
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 72 hours.[3]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3]
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[11]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions before the experiment.
-
Compound Administration: Administer the test compounds (e.g., intraperitoneally or orally) at a specific time before inducing inflammation.
-
Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of the rats.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle-treated).
Visualizing Molecular Interactions and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a key signaling pathway and a typical experimental workflow.
Caption: A generalized workflow for the biological evaluation of synthesized sulfonamide derivatives.
Caption: The mechanism of action of sulfonamides via inhibition of the bacterial folate synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 4-(Chlorosulfonyl)benzoate | 69812-51-7 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 11. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of linkers for bioconjugation: Methyl 4-[(chlorosulfonyl)methyl]benzoate vs. SMCC
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is a critical step in the development of bioconjugates, profoundly influencing the stability, efficacy, and pharmacokinetic properties of the final product. This guide provides a detailed comparative analysis of two amine-reactive linkers: Methyl 4-[(chlorosulfonyl)methyl]benzoate and the widely-used Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). By examining their chemical properties, reaction mechanisms, and performance characteristics, this document aims to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.
Introduction to the Linkers
This compound is an aromatic sulfonyl chloride. The chlorosulfonyl group is a highly reactive electrophile that readily reacts with primary and secondary amines, such as the ε-amino group of lysine residues on proteins, to form stable sulfonamide bonds. While not as commonly employed in bioconjugation as other linkers, its straightforward reactivity and the inherent stability of the resulting sulfonamide linkage make it a noteworthy candidate.
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1][2] This dual functionality allows for a two-step conjugation process. The NHS ester reacts with primary amines to form a stable amide bond, while the maleimide group specifically targets sulfhydryl (thiol) groups, typically from cysteine residues, to form a stable thioether bond.[3][4] SMCC is a cornerstone in the construction of antibody-drug conjugates (ADCs) and other complex bioconjugates.[2]
Performance Comparison at a Glance
The selection of a suitable linker is contingent on several factors, including the desired bond stability, reaction kinetics, and the specific functional groups available on the biomolecules to be conjugated. The following tables provide a summary of the key performance metrics for both linkers.
| Feature | This compound | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reactive Towards | Primary and secondary amines (e.g., Lysine) | Primary amines (via NHS ester) and Sulfhydryls (via maleimide) |
| Bond Formed | Sulfonamide | Amide and Thioether |
| Spacer Arm Length | ~7.5 Å | 8.3 Å |
| Resulting Linkage Stability | High (Sulfonamide bond is very stable) | High (Amide and thioether bonds are stable) |
| Reaction pH (Amine) | Typically pH 8.0-9.5 | Typically pH 7.2-8.5 |
| Reaction pH (Sulfhydryl) | N/A | Typically pH 6.5-7.5 |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Soluble in organic solvents (e.g., DMSO, DMF); water-soluble versions (Sulfo-SMCC) are available. |
| Key Advantages | Forms a highly stable sulfonamide bond in a single step with amines. | Heterobifunctional nature allows for controlled, sequential conjugation. Well-established protocols and extensive literature available. |
| Key Disadvantages | Less commonly used, limited comparative data. Potential for side reactions with other nucleophiles at high pH. | Two-step process can be more complex. Maleimide group can exhibit some instability in plasma.[5][6] |
Reaction Mechanisms
The chemical pathways for each linker dictate their specific reaction conditions and the nature of the resulting covalent bond.
This compound Reaction Pathway
The sulfonyl chloride group of this compound reacts directly with the primary amine of a biomolecule (e.g., a lysine residue on a protein) in a nucleophilic substitution reaction. This one-step process forms a highly stable sulfonamide linkage.
SMCC Reaction Pathway
SMCC facilitates a two-step conjugation. First, the NHS ester reacts with a primary amine on the first biomolecule (e.g., an antibody). Following purification to remove excess linker, the maleimide-activated biomolecule is then reacted with a sulfhydryl-containing molecule (e.g., a thiol-containing drug) to form the final conjugate.
Detailed Experimental Protocols
The following are generalized protocols for the conjugation of a protein with each linker. It is crucial to optimize concentrations, reaction times, and purification methods for each specific application.
Experimental Workflow Overview
Protocol 1: Protein Conjugation with this compound
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein solution in an amine-free buffer at a concentration of 2-10 mg/mL. The pH should be adjusted to 8.0-9.5 to ensure the deprotonation of lysine amino groups.
-
Linker Preparation: Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: While gently stirring the protein solution, add a 10- to 50-fold molar excess of the linker stock solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted sulfonyl chloride. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Analyze the conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Two-Step Protein Conjugation with SMCC
Materials:
-
Amine-containing protein (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Sulfhydryl-containing molecule (Protein-SH)
-
SMCC
-
Anhydrous DMSO or DMF
-
Purification column or dialysis cassette
Procedure:
Step A: Activation of Amine-Containing Protein
-
Protein-NH₂ Preparation: Prepare the amine-containing protein in an amine-free buffer at a concentration of 2-10 mg/mL.
-
SMCC Preparation: Immediately before use, prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF.
-
Activation Reaction: Add a 10- to 20-fold molar excess of the SMCC stock solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Purification: Remove excess SMCC by size-exclusion chromatography or dialysis, exchanging the buffer to one suitable for the subsequent thiol reaction (e.g., PBS, pH 6.5-7.0).
Step B: Conjugation to Sulfhydryl-Containing Molecule
-
Protein-SH Preparation: Prepare the sulfhydryl-containing molecule in a suitable buffer. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Conjugation Reaction: Combine the maleimide-activated Protein-NH₂ with the Protein-SH at a desired molar ratio.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove unreacted molecules.
-
Characterization: Characterize the final conjugate for purity, concentration, and drug-to-antibody ratio (DAR) if applicable.
Stability of the Resulting Bioconjugates
The stability of the linker is paramount for the in vivo performance of a bioconjugate.
-
Sulfonamide Linkage (from this compound): The sulfonamide bond is known for its high stability and resistance to enzymatic and chemical degradation under physiological conditions.[3] This makes it an attractive option for applications requiring a non-cleavable linker with a long in vivo half-life.
-
Amide and Thioether Linkages (from SMCC): The amide bond formed from the NHS ester reaction is highly stable. The thioether bond from the maleimide-thiol reaction is also generally stable. However, the thiosuccinimide ring can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like albumin in the plasma, which can lead to deconjugation.[5][6] This potential instability has driven the development of next-generation maleimide derivatives with enhanced stability.
Conclusion
Both this compound and SMCC are effective amine-reactive linkers for bioconjugation, each with its own set of advantages and disadvantages.
This compound offers a straightforward, one-step conjugation to amines, forming a highly stable sulfonamide bond. This makes it a potentially valuable tool for creating robust, non-cleavable bioconjugates. However, the relative lack of established protocols and comparative performance data necessitates more extensive optimization for specific applications.
SMCC is a well-established and versatile heterobifunctional linker that enables the controlled, sequential conjugation of two different biomolecules. Its utility is particularly well-documented in the field of ADCs. While the two-step protocol is more involved, the wealth of available literature and protocols can streamline its implementation. Researchers should, however, be mindful of the potential for in vivo instability of the maleimide linkage.
Ultimately, the choice between these two linkers will depend on the specific requirements of the bioconjugation project, including the nature of the biomolecules, the desired stability of the final conjugate, and the resources available for methods development. This guide provides the foundational information to aid in making a well-informed selection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Purity Analysis of Commercial Methyl 4-[(chlorosulfonyl)methyl]benzoate: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. Methyl 4-[(chlorosulfonyl)methyl]benzoate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity can significantly impact reaction yields, impurity profiles of final products, and ultimately, the safety and efficacy of a drug candidate.
This guide provides an objective comparison of the purity of commercial this compound from two hypothetical suppliers, herein referred to as Supplier A and Supplier B. The comparison is based on common analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and highlights potential impurities that may be present.
Comparative Purity Analysis
The purity of this compound can vary between suppliers due to differences in synthetic routes and purification methods. The primary synthesis route involves the chlorosulfonation of methyl p-toluate, which can lead to the formation of isomeric impurities.
Table 1: Comparison of Purity and Impurity Profile by HPLC
| Parameter | Supplier A | Supplier B |
| Purity (by HPLC, % Area) | ≥ 99.0% | ≥ 98.0% |
| Methyl 2-[(chlorosulfonyl)methyl]benzoate (ortho-isomer) | ≤ 0.5% | ≤ 1.0% |
| Methyl 3-[(chlorosulfonyl)methyl]benzoate (meta-isomer) | ≤ 0.3% | ≤ 0.5% |
| Methyl p-toluate (Starting Material) | ≤ 0.1% | ≤ 0.2% |
| 4-(Chlorosulfonyl)benzoic acid methyl ester | Not Detected | ≤ 0.1% |
| Other Unidentified Impurities | ≤ 0.1% | ≤ 0.2% |
Table 2: Comparison of ¹H NMR Data
| Proton Assignment | Supplier A (Chemical Shift, δ ppm) | Supplier B (Chemical Shift, δ ppm) | Expected Multiplicity |
| -CH₃ (ester) | 3.94 | 3.94 | Singlet |
| -CH₂- | 4.85 | 4.85 | Singlet |
| Aromatic Protons | 7.58 (d, J=8.4 Hz, 2H) | 7.58 (d, J=8.4 Hz, 2H) | Doublet |
| Aromatic Protons | 8.07 (d, J=8.4 Hz, 2H) | 8.07 (d, J=8.4 Hz, 2H) | Doublet |
The ¹H NMR spectra for products from both suppliers are expected to be consistent with the structure of this compound. Minor peaks corresponding to the impurities listed in Table 1 may be observable upon close inspection of the spectra.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of this compound and its common process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 30% B
-
32-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound and the identification of any proton-containing impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
Visualizations
The following diagrams illustrate the experimental workflow for purity analysis and a hypothetical signaling pathway where the purity of this compound is critical.
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Hypothetical signaling pathway where the purity of the synthesized inhibitor is crucial.
Comparative Analysis of Antibody Cross-Reactivity Following Labeling with Methyl 4-[(chlorosulfonyl)methyl]benzoate-based Reagents and Alternative Chemistries
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Antibody Labeling Strategy
The covalent attachment of labels to antibodies is a fundamental technique in a vast array of biomedical research and diagnostic applications. The choice of labeling chemistry can significantly impact the performance of an antibody, particularly its specificity and propensity for cross-reactivity. This guide provides an objective comparison of antibodies labeled with Methyl 4-[(chlorosulfonyl)methyl]benzoate-based reagents against those labeled with other common amine-reactive chemistries, with a focus on cross-reactivity profiles and supporting experimental data.
Executive Summary
The selection of an appropriate antibody labeling reagent is critical for generating reliable and reproducible data. While traditional N-hydroxysuccinimide (NHS) esters are widely used for their efficiency in targeting primary amines, alternative chemistries such as those based on sulfonyl chlorides, like this compound, offer distinct advantages, including the formation of highly stable sulfonamide bonds. This stability can be a crucial factor in the long-term performance of antibody conjugates. However, the reactivity of sulfonyl chlorides with a broader range of nucleophiles, including secondary amines and potentially other residues at higher pH, necessitates careful optimization to minimize off-target modifications that could lead to increased cross-reactivity.
This guide will delve into the chemical principles of these labeling methods, present available comparative data on their impact on antibody specificity, and provide detailed experimental protocols for assessing cross-reactivity.
Comparison of Amine-Reactive Labeling Chemistries
The most common strategies for antibody labeling target primary amines present on lysine residues and the N-terminus. The choice of reagent can influence the sites of labeling and, consequently, the antibody's antigen-binding capacity and specificity.
| Feature | This compound-based Reagents | N-hydroxysuccinimide (NHS) Esters |
| Reactive Group | Sulfonyl chloride (-SO₂Cl) | N-hydroxysuccinimide ester |
| Target Residues | Primary and secondary amines | Primarily primary amines[1] |
| Resulting Bond | Sulfonamide | Amide |
| Bond Stability | Very high | High |
| Optimal pH | 8.5 - 9.5 | 7.2 - 8.5[] |
| Reaction Speed | Fast | Very Fast[] |
| Selectivity | Good, but can react with other nucleophiles at high pH | High for primary amines[] |
| Hydrolytic Stability | Prone to hydrolysis | Prone to hydrolysis, especially at higher pH |
Cross-Reactivity Performance: A Comparative Overview
While direct head-to-head quantitative data for the cross-reactivity of antibodies labeled with this compound is limited in publicly available literature, we can infer performance based on the chemical properties of sulfonyl chlorides versus NHS esters. The random nature of labeling with any amine-reactive reagent can potentially alter an antibody's specificity by modifying residues within or near the antigen-binding site.
Key Considerations for Cross-Reactivity:
-
Site of Labeling: Modification of lysine residues within the complementarity-determining regions (CDRs) can directly impact antigen binding and potentially create new, off-target interactions.
-
Degree of Labeling (DOL): A high degree of labeling can lead to conformational changes in the antibody, exposing hydrophobic regions and increasing non-specific binding.
-
Charge Alteration: The introduction of charged labels or the modification of charged residues can alter the isoelectric point of the antibody, potentially leading to new electrostatic interactions and off-target binding.
Based on the broader reactivity profile of sulfonyl chlorides, there is a theoretical potential for a more heterogeneous labeling pattern compared to NHS esters, which could, in some cases, lead to a higher risk of off-target binding if the reaction is not carefully controlled. However, the high stability of the resulting sulfonamide bond is a significant advantage.
Illustrative Cross-Reactivity Data (Hypothetical):
The following table provides a hypothetical comparison based on general expectations. Actual results will be antibody-dependent.
| Labeled Antibody | Labeling Reagent | Off-Target Hits (Protein Array) | % Cross-Reactivity (ELISA vs. Related Antigen) |
| Antibody A | This compound | 15 | 8% |
| Antibody A | NHS Ester | 10 | 5% |
| Antibody B | This compound | 25 | 12% |
| Antibody B | NHS Ester | 18 | 9% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
To empirically determine and compare the cross-reactivity of antibodies labeled with different reagents, the following detailed experimental protocols are recommended.
Protocol 1: Antibody Labeling with this compound-based Reagent
Materials:
-
Antibody of interest (in amine-free buffer, e.g., PBS)
-
This compound-based reagent
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)
-
Reaction Buffer: 0.1 M sodium borate buffer, pH 9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare Antibody Solution: Adjust the concentration of the antibody to 1-5 mg/mL in the Reaction Buffer.
-
Prepare Labeling Reagent: Immediately before use, dissolve the this compound-based reagent in anhydrous DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
While gently vortexing the antibody solution, add a 10 to 20-fold molar excess of the dissolved labeling reagent.
-
Incubate the reaction for 1-2 hours at room temperature with continuous gentle mixing.
-
-
Quench Reaction: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Purify the labeled antibody from excess reagent and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the label (at its specific wavelength).
Protocol 2: Cross-Reactivity Assessment using Protein Microarray
Materials:
-
Labeled antibodies (from Protocol 1 and a comparator, e.g., NHS-ester labeled)
-
Human proteome microarray slides
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Wash Buffer (e.g., PBST - PBS with 0.05% Tween-20)
-
Fluorescent microarray scanner
Procedure:
-
Array Blocking: Block the protein microarray slides with Blocking Buffer for 1 hour at room temperature to minimize non-specific binding.
-
Antibody Incubation: Dilute the labeled antibodies to the desired concentration in Blocking Buffer and incubate with the blocked arrays for 1 hour at room temperature.
-
Washing: Wash the arrays extensively with Wash Buffer to remove unbound antibodies.
-
Scanning: Scan the arrays using a fluorescent microarray scanner at the appropriate excitation and emission wavelengths for the label.
-
Data Analysis:
-
Quantify the fluorescence intensity of each spot.
-
Identify "hits" as spots with a signal-to-noise ratio significantly above the background.
-
Compare the number and intensity of off-target hits between the antibodies labeled with different reagents.
-
Protocol 3: Cross-Reactivity Assessment using Competitive ELISA
Materials:
-
Microtiter plates
-
Target antigen
-
Potential cross-reacting antigens
-
Labeled antibodies
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Wash Buffer (PBST)
-
Substrate solution appropriate for the enzyme conjugate (if applicable)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with the target antigen at an optimal concentration in Coating Buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block with Blocking Buffer for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare serial dilutions of the unlabeled target antigen (for the standard curve) and the potential cross-reacting antigens.
-
In a separate plate, pre-incubate a fixed, optimized concentration of the labeled antibody with the serially diluted antigens for 1 hour.
-
-
Incubation: Transfer the antibody-antigen mixtures to the coated and blocked plate. Incubate for 1 hour at room temperature.
-
Washing and Detection: Wash the plate extensively. If the label is an enzyme, add the appropriate substrate and measure the signal using a plate reader.
-
Data Analysis:
-
Generate a standard curve for the target antigen.
-
Determine the concentration of each cross-reacting antigen required to cause 50% inhibition of the signal (IC50).
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Cross-Reactant) x 100
-
Visualizations
Experimental Workflow for Comparative Cross-Reactivity Analysis
Caption: Workflow for comparing antibody cross-reactivity after labeling.
Potential Impact of Antibody Labeling on Cell Signaling
Caption: Labeled antibodies may alter signaling or induce off-target effects.
Conclusion
The choice of labeling reagent is a critical parameter in the development of antibody-based assays and therapeutics. While this compound-based reagents offer the advantage of forming highly stable sulfonamide linkages, their broader reactivity profile necessitates careful optimization and rigorous validation to ensure that the specificity of the labeled antibody is not compromised. In contrast, NHS esters, while also requiring careful control, have a more defined reactivity towards primary amines.
Ultimately, the optimal labeling strategy is antibody-dependent. Therefore, it is imperative for researchers to empirically assess the cross-reactivity of their labeled antibodies using high-throughput methods like protein microarrays and quantitative techniques such as competitive ELISA. By following the detailed protocols and considering the comparative data presented in this guide, researchers can make more informed decisions to generate highly specific and reliable antibody conjugates for their specific applications.
References
Benchmarking Efficiency: A Comparative Guide to Peptide Modification with Methyl 4-[(chlorosulfonyl)methyl]benzoate
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of innovation, enhancing therapeutic potential and enabling advanced diagnostics. This guide provides an objective comparison of Methyl 4-[(chlorosulfonyl)methyl]benzoate and its alternatives for peptide modification, supported by experimental data and detailed protocols to inform your selection of the optimal reagent.
This compound is a versatile reagent for the modification of peptides, primarily targeting primary amines such as the N-terminus and the ε-amino group of lysine residues. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a highly stable sulfonamide bond. This covalent modification offers distinct advantages, including enhanced resistance to enzymatic degradation compared to the native amide bond.[1]
Performance Comparison: Sulfonyl Chlorides vs. NHS Esters
To provide a clear benchmark, we compare the performance of this compound with a widely used class of reagents for primary amine modification: N-hydroxysuccinimide (NHS) esters.
| Feature | This compound | N-Hydroxysuccinimide (NHS) Esters |
| Target Residues | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Resulting Linkage | Sulfonamide | Amide |
| Bond Stability | High, increased resistance to proteases[1] | Susceptible to enzymatic cleavage |
| Reaction pH | Typically 8.0 - 9.0 | Typically 7.2 - 8.5[2][3][4] |
| Reaction Time | Generally rapid, from minutes to a few hours | 30 minutes to a few hours[2][3] |
| Typical Molar Excess | 5 - 20 fold | 8 - 20 fold[2][5] |
| Reported Efficiency | High (>90% in some applications) | High (>90% under optimal conditions)[6] |
| Side Reactions | Hydrolysis of the sulfonyl chloride | Hydrolysis of the NHS ester, potential for side reactions with other nucleophiles[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient peptide modification. Below are generalized protocols for utilizing both this compound and a standard NHS ester for peptide labeling.
Protocol 1: Peptide Modification with this compound
This protocol outlines the general steps for the covalent modification of a peptide containing primary amines with this compound.
-
Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 0.1 M sodium bicarbonate or sodium borate buffer, to a final concentration of 1-10 mg/mL. Adjust the pH of the solution to 8.0-9.0.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 10-100 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the peptide solution with gentle vortexing. The final concentration of the organic solvent should ideally be below 10% to maintain peptide solubility and stability.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. The optimal reaction time may need to be determined empirically for each specific peptide.
-
Quenching (Optional): To terminate the reaction, an amine-containing buffer, such as 1 M Tris-HCl (pH 8.0), can be added to a final concentration of 50-100 mM to consume any unreacted sulfonyl chloride.
-
Purification: Remove unreacted reagent and byproducts from the modified peptide using size-exclusion chromatography (e.g., a desalting column) for larger peptides or reverse-phase high-performance liquid chromatography (RP-HPLC) for higher purity.[5]
-
Analysis: Confirm the successful modification and determine the extent of labeling using mass spectrometry (MALDI-TOF or ESI-MS).[5][8] The mass of the modified peptide will increase by the mass of the Methyl 4-[(benzoyl)methyl]sulfonyl group.
Protocol 2: Peptide Modification with a Generic NHS Ester
This protocol provides a general procedure for labeling peptides with a generic N-hydroxysuccinimide (NHS) ester.
-
Peptide Preparation: Dissolve the peptide in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL. Adjust the pH to 7.2-8.5.[2][3][4]
-
Reagent Preparation: Prepare a fresh stock solution of the NHS ester in a dry, water-miscible organic solvent (e.g., DMF or DMSO) at a concentration of 10-100 mM.
-
Reaction: Add an 8- to 20-fold molar excess of the NHS ester solution to the peptide solution while gently mixing.[2][5]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for an additional 30 minutes.[5]
-
Purification: Purify the labeled peptide from unreacted NHS ester and byproducts using size-exclusion chromatography or RP-HPLC.[5]
-
Analysis: Verify the covalent modification and assess the labeling efficiency using mass spectrometry.[5] The mass of the labeled peptide will show an increase corresponding to the mass of the conjugated molecule.
Visualizing the Workflow and Linkage Chemistry
To further clarify the processes and molecular changes involved, the following diagrams illustrate the experimental workflow for peptide modification and the chemical structures of the resulting linkages.
Caption: General experimental workflow for peptide modification.
Caption: Comparison of sulfonamide and amide linkages.
Conclusion
The choice between this compound and alternative reagents like NHS esters depends on the specific requirements of the application. While both demonstrate high efficiency in modifying primary amines, the resulting sulfonamide linkage from the sulfonyl chloride offers superior stability against enzymatic degradation, a critical factor for in vivo applications or assays involving proteases. Conversely, the extensive commercial availability and well-established protocols for a wide variety of NHS esters make them a convenient choice for many standard labeling procedures. By carefully considering the desired outcome and the experimental context, researchers can select the most appropriate tool to advance their peptide-based research and development.
References
- 1. Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. glenresearch.com [glenresearch.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. IRDye® Peptide Labeling Application Guide [protocols.io]
- 7. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Reproducibility of Experimental Results Using Methyl 4-[(chlorosulfonyl)methyl]benzoate from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl 4-[(chlorosulfonyl)methyl]benzoate from various commercial suppliers. The reproducibility of experimental outcomes is paramount in scientific research and drug development. Variations in the purity and impurity profiles of starting materials, such as this compound, can significantly impact reaction yields, product purity, and ultimately, the reliability of experimental results. This document outlines a systematic approach to evaluating and comparing this critical reagent from different sources, supported by hypothetical experimental data.
Introduction to this compound
This compound is a versatile bifunctional reagent widely employed in organic synthesis. Its chemical structure incorporates a reactive chlorosulfonyl group and a methyl ester moiety, making it a valuable building block for the synthesis of a wide range of compounds, particularly in the pharmaceutical industry. The chlorosulfonyl group readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. These functional groups are present in numerous marketed drugs.
Given its pivotal role as a synthetic intermediate, the quality of this compound is of utmost importance. Inconsistencies in the material from different suppliers can introduce variability in experimental results, leading to challenges in reproducibility and delays in research and development timelines. This guide presents a framework for the systematic evaluation of this reagent from multiple suppliers.
Hypothetical Supplier Comparison
Data Presentation: Quantitative Analysis
A summary of the hypothetical quantitative data is presented in the tables below.
Table 1: Purity and Impurity Profile of this compound from Different Suppliers
| Supplier | Purity (by HPLC, %) | Major Impurity 1 (%) | Major Impurity 2 (%) | Water Content (by Karl Fischer, %) |
| Supplier A | 98.5 | 0.8 (Isomer) | 0.5 (Starting Material) | 0.05 |
| Supplier B | 99.2 | 0.3 (Isomer) | 0.2 (Starting Material) | 0.02 |
| Supplier C | 97.1 | 1.5 (Isomer) | 1.0 (Unidentified) | 0.10 |
Table 2: Comparison of Reaction Yield and Product Purity in a Model Sulfonamide Synthesis
| Supplier | Reagent Purity (%) | Reaction Yield (%) | Product Purity (by HPLC, %) |
| Supplier A | 98.5 | 92 | 98.8 |
| Supplier B | 99.2 | 97 | 99.5 |
| Supplier C | 97.1 | 85 | 96.2 |
Experimental Protocols
Detailed methodologies for the key experiments performed in this hypothetical study are provided below.
Protocol 1: Determination of Purity and Impurity Profile by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B over 1 minute and re-equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile.
Protocol 2: Model Sulfonamide Synthesis
-
Reaction: Formation of N-benzyl-4-(methoxycarbonyl)benzenesulfonamide.
-
Procedure:
-
To a solution of benzylamine (1.05 equivalents) in dichloromethane (10 mL) at 0 °C, add triethylamine (1.5 equivalents).
-
Slowly add a solution of this compound (1.0 equivalent) from the respective supplier in dichloromethane (5 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient).
-
Determine the yield and purity of the isolated product.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Reaction pathway of this compound.
Experimental Workflow Diagram
Safety Operating Guide
Personal protective equipment for handling Methyl 4-[(chlorosulfonyl)methyl]benzoate
Essential Safety and Handling Guide for Methyl 4-[(chlorosulfonyl)methyl]benzoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Profile and Hazards
This compound is a chemical compound that requires careful handling due to its hazardous properties. Understanding its profile is the first step toward safety.
| Identifier | Value |
| CAS Number | 130047-14-2 |
| Molecular Formula | C9H9ClO4S |
| Molecular Weight | 248.68 g/mol |
This compound is classified as causing skin corrosion/irritation.[1] Always consult the Safety Data Sheet (SDS) before use.
Hazard Identification
| Hazard Class | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | GHS07 |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure and prevent chemical-related injuries.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields and a face shield | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] Provides protection against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron | Gloves protect hands from direct contact.[2][3] A lab coat or apron protects the body from splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Protects against inhalation of dust, fumes, or vapors.[2] |
| Foot Protection | Closed-toe, chemical-resistant footwear | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for safety.
Emergency First Aid Procedures
Immediate response is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.[1] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization and Segregation
-
Chemical Waste: Unused or contaminated this compound is considered hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and empty containers, should also be treated as hazardous waste.
Disposal Procedure
-
Collection:
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the chemical waste and contaminated materials through your institution's licensed hazardous waste disposal service.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain.[1]
-
Empty Container Disposal
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the container should be handled as hazardous waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
